2-chloro-N-(4-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOICCNYVOWJAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284728 | |
| Record name | 2-chloro-N-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2153-11-9 | |
| Record name | 2153-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Reactivity of 2-Chloro-N-(4-hydroxyphenyl)acetamide
Executive Summary: The "Janus" Intermediate
2-Chloro-N-(4-hydroxyphenyl)acetamide (CAS: 16323-09-4) represents a critical "Janus-faced" molecule in pharmaceutical chemistry. To the synthetic chemist, it is a versatile electrophilic scaffold and a direct precursor to Acetaminophen (Paracetamol). To the toxicologist and quality control specialist, it is a process impurity with direct alkylating potential, distinct from the metabolically activated toxicity of Paracetamol itself.
This guide analyzes the molecule’s dual nature, detailing its physicochemical profile, specific alpha-halo reactivity, and the rigorous control strategies required for its management in pharmaceutical workflows.
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a p-hydroxyaniline core acylated with a chloroacetyl group. The presence of the electron-withdrawing chlorine atom at the
Table 1: Physicochemical Constants
| Property | Value / Characteristic | Structural Implication |
| Molecular Formula | MW: 185.61 g/mol | |
| Melting Point | 140 – 142 °C (413–415 K) | High crystallinity due to intermolecular H-bonding (N-H···O and O-H···O networks).[1][2] |
| Solubility | Soluble: Ethanol, Methanol, AcetoneSlightly Soluble: Cold Water | Lipophilicity is increased by the Cl-substituent relative to Paracetamol. |
| pKa (Phenolic) | ~9.5 – 9.9 | The amide group is neutral; the phenol remains the primary ionizable site at physiological pH. |
| LogP | ~1.2 | Moderate lipophilicity facilitates membrane permeability. |
| Crystal System | Monoclinic / Orthorhombic | Distorted planarity; twist angle ~23.5° between phenyl and amide planes. |
Expert Insight: The twist angle mentioned above is critical. It prevents full conjugation of the nitrogen lone pair with the phenyl ring, slightly increasing the nucleophilicity of the phenol oxygen compared to planar systems. This necessitates strict pH control during synthesis to prevent O-acylation.
Synthetic Pathways & Production Logic
The synthesis of this compound relies on the selective N-acylation of p-aminophenol. This reaction competes with O-acylation (ester formation).
Protocol: Selective N-Acylation
Objective: Synthesize the target molecule while suppressing O-acylated byproducts.
Reagents:
-
4-Aminophenol (1.0 eq)[3]
-
Solvent: Glacial Acetic Acid (or Ethyl Acetate/Water biphasic system)
-
Buffer: Sodium Acetate (saturated)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminophenol in glacial acetic acid. Maintain temperature at 0–5°C .
-
Causality: Low temperature reduces the kinetic energy of the system, favoring the reaction with the more nucleophilic amine (
) over the phenol ( ).
-
-
Acylation: Add chloroacetyl chloride dropwise over 30 minutes.
-
Self-Validating Step: Monitor internal temperature. A spike >10°C indicates uncontrolled exotherm, increasing the risk of di-acylation.
-
-
Buffering: Upon completion (verified by TLC), add saturated sodium acetate solution.
-
Isolation: Stir at room temperature for 30 minutes. The product precipitates as colorless/white crystals. Filter and wash with cold water.[3]
Graphviz Diagram: Synthesis & Reactivity Flow
The following diagram illustrates the synthetic route and the divergent reactivity pathways (Reduction vs. Alkylation).
Caption: Synthetic flow from p-aminophenol to the target, showing the divergence between therapeutic reduction and toxic alkylation.
Electrophilic Reactivity & Chemical Stability
The defining feature of this molecule is the alpha-chloroacetamide moiety. Unlike simple amides, the carbon-chlorine bond is activated for Nucleophilic Substitution (
The Mechanism of Alkylation
While Paracetamol requires metabolic activation (CYP450 oxidation) to form the toxic metabolite NAPQI, this compound is directly reactive .
-
Nucleophile: Thiol groups (
) on biological molecules (e.g., Glutathione, Cysteine residues on proteins). -
Electrophile: The
-carbon attached to the chlorine. -
Process: The sulfur atom attacks the
-carbon, displacing the chloride ion.
Implication for Drug Development: If this molecule is present as an impurity in Paracetamol, it can deplete hepatic glutathione (GSH) reserves independently of the NAPQI pathway, potentially lowering the threshold for liver injury.
Stability Profile
-
Hydrolysis: Stable at neutral pH. In strong base (
), the amide bond may hydrolyze, or the phenol may deprotonate to form a phenolate, which can undergo intramolecular displacement of the chloride (forming a lactam or polymer). -
Photostability: Sensitive to UV light; store in amber containers to prevent homolytic cleavage of the C-Cl bond.
Analytical Characterization
To ensure safety, researchers must employ methods capable of separating this chlorinated impurity from the parent drug.
HPLC Method Strategy (Reverse Phase)
Because of the chlorine atom, the target molecule is more lipophilic than Paracetamol.
-
Column: C18 (Octadecylsilane), e.g., 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 50% B over 15 minutes.
-
Elution Order:
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Isotope Pattern: The presence of a single Chlorine atom provides a distinct signature.
-
M+H: m/z 186 (for
) -
M+H+2: m/z 188 (for
) -
Ratio: The intensity of the 188 peak will be approximately 33% of the 186 peak. This 3:1 ratio is the definitive confirmation of the monochlorinated impurity.
-
Graphviz Diagram: Analytical Workflow
Caption: Analytical separation logic based on polarity, highlighting the delayed retention of the chlorinated impurity.
References
-
Synthesis & Crystal Structure: El Moutaouakil Ala Allah, A., et al. (2024).[2] this compound.[2][9] IUCrData. Link[2]
-
Reactivity with Thiols: Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Division of Protein Chemistry, C.S.I.R.O.[13] Link
-
General Properties: PubChem. N-(4-Chloro-2-hydroxyphenyl)acetamide Compound Summary. National Library of Medicine. Link
- Paracetamol Impurity Profiling: United States Pharmacopeia (USP). Acetaminophen Monograph: Organic Impurities. (General reference for impurity limits in APAP).
-
Toxicity Mechanism: Kalgutkar, A. S., & Dalvie, D. K. (2015).[7] Bioactivation in Drug Discovery: Mechanisms and Strategies. (Contextualizes alpha-haloacetamide toxicity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Chloro-2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 177739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide - Google Patents [patents.google.com]
- 6. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjpps.com [wjpps.com]
- 12. quora.com [quora.com]
- 13. scispace.com [scispace.com]
Technical Guide: Mechanism of Action of 2-chloro-N-(4-hydroxyphenyl)acetamide
Executive Summary
2-chloro-N-(4-hydroxyphenyl)acetamide (also known as
This guide details the chemical basis of this reactivity, its downstream biological consequences (oxidative stress, mitochondrial dysfunction), and provides validated protocols for assessing its covalent binding efficiency.
Chemical Basis of Reactivity
The core mechanism of action for this compound is defined by the
The Electrophilic Warhead
The carbonyl oxygen of the amide bond withdraws electron density from the adjacent
The Reaction Mechanism ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Nucleophile Approach: A thiolate anion (
), such as a deprotonated cysteine residue on a protein or glutathione, attacks the electrophilic -carbon. -
Transition State: A pentacoordinate transition state forms where the carbon-sulfur bond is forming while the carbon-chlorine bond is breaking.
-
Irreversible Alkylation: The chloride ion (
) is displaced, resulting in a stable thioether adduct.
This mechanism is distinct from the Michael addition associated with NAPQI (the toxic metabolite of paracetamol).
Visualization of Chemical Mechanism
Figure 1: The SN2 reaction pathway showing the alkylation of a thiol nucleophile by the alpha-chloroacetamide warhead.
Biological Mechanism of Action[1][2][3][4][5]
The chemical reactivity described above translates into specific biological outcomes, primarily defined by the depletion of cellular defense mechanisms and the modification of functional proteins.[1]
Glutathione (GSH) Depletion
Glutathione is the cell's primary defense against oxidative stress. The thiol group of GSH reacts rapidly with this compound.
-
Consequence: Rapid depletion of the cytosolic GSH pool.
-
Impact: The cell loses its buffering capacity against Reactive Oxygen Species (ROS).
Protein Adduct Formation
Once GSH is depleted (or if the local concentration of the electrophile is high), the molecule attacks accessible cysteine residues on cellular proteins.
-
Targeting: While
-chloroacetamides display some promiscuity, they preferentially target low-pKa cysteines found in catalytic triads of enzymes (e.g., deubiquitinases, kinases) or redox-sensitive proteins (e.g., Thioredoxin). -
Functional Loss: Covalent modification often leads to steric hindrance or conformational changes that inhibit protein function.
Mitochondrial Dysfunction and Apoptosis
The combined effect of GSH depletion and protein alkylation leads to:
-
Accumulation of ROS.[1]
-
Opening of the Mitochondrial Permeability Transition Pore (MPTP).
-
Release of Cytochrome c and activation of the caspase cascade (Apoptosis) or necrotic cell death depending on ATP levels.
Biological Pathway Visualization
Figure 2: The cascade from chemical alkylation to cellular toxicity.
Comparative Analysis: Paracetamol vs. Chloro-Analog
Understanding the distinction between the parent drug and this chlorinated analog is vital for researchers using it as a probe.
| Feature | Acetaminophen (Paracetamol) | This compound |
| Reactivity Class | Pro-drug (Metabolically activated) | Direct Electrophile |
| Reactive Species | NAPQI (N-acetyl-p-benzoquinone imine) | Parent Molecule |
| Mechanism | Michael Addition (1,4-addition) | |
| Requirement | CYP450 Enzymes (Bioactivation) | None (Intrinsic reactivity) |
| Primary Target | Hepatic proteins (after metabolism) | Any accessible thiol (systemic/local) |
| Use Case | Analgesic/Antipyretic | Chemical Probe / Toxicant Model |
Validated Experimental Protocols
To verify the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: Thiol Depletion Assay (Ellman’s Reagent)
Objective: Quantify the rate at which the compound depletes free thiols (mimicking GSH depletion).
Materials:
-
Test Compound: this compound (10 mM stock in DMSO).
-
Substrate: L-Cysteine or Glutathione (1 mM in PBS).
-
Reagent: DTNB (Ellman’s Reagent).
-
Buffer: PBS (pH 7.4) + 1 mM EDTA (to prevent metal-catalyzed oxidation).
Procedure:
-
Preparation: Prepare a 100
M solution of L-Cysteine in PBS buffer. -
Incubation: Add the Test Compound at equimolar concentration (100
M). Include a "DMSO only" control (Vehicle) and a "N-ethylmaleimide" control (Positive Control for rapid alkylation). -
Time Course: Incubate at 37°C. Take aliquots at 0, 15, 30, and 60 minutes.
-
Detection: Mix aliquot with DTNB solution.
-
Readout: Measure absorbance at 412 nm.
-
Logic: DTNB reacts with remaining free thiols to produce TNB (yellow).
-
Validation: If the compound acts via the described MoA, absorbance decreases over time compared to the Vehicle.
-
Protocol B: Mass Spectrometry Binding Confirmation
Objective: Confirm covalent adduct formation on a model protein (e.g., BSA or a specific kinase).
Procedure:
-
Incubation: Incubate protein (10
M) with compound (100 M) for 1 hour at pH 7.4. -
Desalting: Remove excess unbound small molecule using a Zeba spin column or dialysis.
-
Analysis: Perform Intact Protein LC-MS.
-
Data Interpretation: Look for a mass shift (
Mass).-
Calculation: Molecular Weight of Compound (185.6 Da) - Weight of HCl (36.5 Da) = Mass Shift of ~149.1 Da .
-
Note: The loss of Cl and H during the
reaction results in the thioether adduct.
-
References
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: PubMed Central (PMC) URL:[Link]
-
This compound: Crystal Structure and Hydrogen Bonding. Source: IUCrData / ResearchGate URL:[Link]
-
Nephrotoxicity of 4-aminophenol glutathione conjugate. (Context on aminophenol-glutathione conjugates) Source: PubMed URL:[Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain. (Context on chloroacetamide library screening) Source: Journal of Medicinal Chemistry URL:[Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics. (Structural analogs and toxicity comparison) Source: PubMed Central URL:[Link]
Sources
Technical Guide: Spectroscopic Characterization of 2-Chloro-N-(4-hydroxyphenyl)acetamide
[1]
Executive Summary
Compound: 2-Chloro-N-(4-hydroxyphenyl)acetamide
CAS: 1927-06-6 (often associated with derivatives of CAS 140-49-8)
Molecular Formula: C
This technical guide provides a comprehensive spectroscopic profile of this compound.[1] As a structural analog to Acetaminophen (Paracetamol) containing a reactive
The following sections detail the structural elucidation using Nuclear Magnetic Resonance (
Structural Analysis & Causality
The spectroscopic signature of this molecule is defined by the interplay between the electron-rich phenol ring and the electron-withdrawing chloroacetamide group.[1]
-
Electronic Push-Pull: The hydroxyl group (-OH) acts as a strong
-donor, shielding the ortho protons.[1] Conversely, the amide nitrogen, though a resonance donor to the carbonyl, is inductively withdrawn by the adjacent chloromethyl group. -
H-Bonding Network: In polar aprotic solvents like DMSO-
, the amide -NH and phenol -OH form strong intermolecular hydrogen bonds with the solvent, resulting in distinct, deshielded singlet peaks downfield ( ppm).[1] -
Reactivity Alert: The methylene protons (
-protons) are significantly deshielded ( ppm) due to the combined inductive effects of the carbonyl and the chlorine atom, marking this site as electrophilic (susceptible to S 2 attack).
Visualization: Structural Logic & Synthesis
The following diagram outlines the synthesis pathway and the resulting structural logic that dictates the spectroscopic signals.
Figure 1: Synthesis pathway from p-aminophenol and chloroacetyl chloride, highlighting key structural features influencing NMR shifts.[1]
Experimental Protocols (Self-Validating Systems)
To ensure reproducible spectra, the following sample preparation protocols must be strictly adhered to.
NMR Sample Preparation[1]
-
Solvent: DMSO-
(99.9% D) is required.[1] Chloroform- is unsuitable due to poor solubility and lack of stabilization for the exchangeable protons (OH/NH), which leads to peak broadening. -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
IR Sample Preparation[1][3]
-
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which interferes with the OH region.
-
Cleaning: Crystal must be cleaned with isopropanol to remove lipophilic residues before background collection.
Spectroscopic Data Breakdown
Nuclear Magnetic Resonance ( H & C NMR)
The NMR data confirms the para-substitution pattern and the integrity of the chloroacetyl linker.
Table 1:
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Explanation |
| 10.23 | Singlet (s) | 1H | -NH (Amide) | Deshielded by carbonyl anisotropy and H-bonding to DMSO.[1] |
| 9.20 | Singlet (s) | 1H | -OH (Phenol) | Exchangeable proton; sharp in dry DMSO, broad if wet.[1][3] |
| 7.34 – 7.36 | Doublet ( | 2H | Ar-H ( | Ortho to the amide group; deshielded by the amide's electron withdrawal. |
| 6.70 – 6.76 | Doublet ( | 2H | Ar-H ( | Shielded by the strong mesomeric (+M) effect of the hydroxyl oxygen.[1] |
| 4.18 – 4.21 | Singlet (s) | 2H | -CH | Significant deshielding due to adjacent Cl (electronegative) and C=O.[1] |
Table 2:
| Shift ( | Carbon Type | Assignment |
| 164.76 | C=O[1][3] | Amide Carbonyl |
| 153.68 | C | Aromatic C-OH (Ipso) |
| 130.0 – 131.5 | C | Aromatic C-N (Ipso) |
| 121.15 | CH (Ar) | Aromatic CH ( |
| 115.16 | CH (Ar) | Aromatic CH ( |
| 43.42 | CH | Chloromethyl ( |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid identification tool, specifically distinguishing the amide carbonyl from potential ester impurities.
Table 3: Key IR Absorptions (ATR)
| Wavenumber (cm | Vibration Mode | Functional Group | Notes |
| 3385 | Stretching ( | O-H (Phenol) | Sharp/Medium.[1] Higher frequency indicates free/non-polymeric OH. |
| 3200 | Stretching ( | N-H (Amide) | Broadened by H-bonding. |
| 1640 – 1656 | Stretching ( | C=O[1] (Amide I) | Characteristic "Amide I" band. Lower than esters (~1735). |
| 1539 | Bending ( | N-H (Amide II) | Coupled with C-N stretch.[1] |
| 769 – 836 | Bending ( | C-H (Ar) | Out-of-plane bending indicative of para-substitution.[1] |
Mass Spectrometry (MS)
Mass spectrometry is vital for confirming the presence of the chlorine atom via its isotopic signature.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Molecular Ion:
( Cl) and ( Cl).[1] -
Isotope Pattern: A distinct 3:1 intensity ratio between
186 and 188 confirms the presence of a single chlorine atom.
Fragmentation Pathway (ESI/EI):
- (186): Parent ion.
-
Loss of HCl / Cl: Formation of the ketene or radical cation.
-
Characteristic Fragment (
109/110): Cleavage of the amide bond yields the protonated -aminophenol species ( ), confirming the aromatic core.[1]
Figure 2: Simplified mass spectrometry fragmentation logic for structural confirmation.
References
-
El Moutaouakil Ala Allah, A., et al. (2024).[2][4] this compound.[1][2][3][4][5][6] IUCrData, 9, x241015.[2][4] [Link][1][2][4]
- Source for Crystal Structure, detailed 1H/13C NMR shifts, and IR d
-
Yusufov, M.S., et al. (2020).[5][6][7] Synthesis of this compound and study of their antimicrobial activity. JournalNX, 6(12), 487-491.[1] [Link]
- Source for synthesis protocols and melting point verific
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177739, N-(4-Chloro-2-hydroxyphenyl)acetamide. [Link][1]
- Source for general chemical identifiers and isomeric comparisons.
Sources
- 1. 4'-CHLOROACETANILIDE(539-03-7) IR Spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. media.neliti.com [media.neliti.com]
- 6. rsc.org [rsc.org]
- 7. repo.journalnx.com [repo.journalnx.com]
toxicological profile of 2-chloro-N-(4-hydroxyphenyl)acetamide
Technical Whitepaper: Toxicological Characterization of 2-chloro-N-(4-hydroxyphenyl)acetamide
Executive Summary
This technical guide provides a comprehensive toxicological profile of This compound (CAS: 2153-11-9), a structural analog of Acetaminophen (Paracetamol/APAP) often encountered as a synthesis intermediate or process impurity.[1]
Unlike Acetaminophen, which requires metabolic activation to exert toxicity, this compound possesses an
Part 1: Chemical Identity & Structural Activity Relationship (SAR)
To understand the toxicity, we must first analyze the structural divergence from the parent molecule.
| Feature | Acetaminophen (APAP) | This compound |
| Structure | N-(4-hydroxyphenyl)acetamide | N-(4-hydroxyphenyl)-2-chloro acetamide |
| CAS Number | 103-90-2 | 2153-11-9 |
| Reactive Moiety | None (Pro-toxin) | |
| Activation | Requires CYP450 (to form NAPQI) | Direct Acting (No activation required) |
| Primary Hazard | Hepatotoxicity (Overdose) | Sensitization & Genotoxicity (Trace levels) |
The "Warhead" Mechanism
The introduction of the chlorine atom at the
Key Insight: While APAP toxicity is rate-limited by CYP2E1 activity, CAS 2153-11-9 bypasses this checkpoint, posing a risk of direct cellular alkylation even in tissues with low metabolic capacity (e.g., skin, lungs).[1]
Part 2: Toxicokinetics & Mechanism of Action (MoA)
The toxicological profile is defined by two competing pathways: Detoxification via GSH conjugation and Toxicity via Protein Adduct formation.
Pathway Logic
-
Direct Alkylation (
): The chlorine acts as a leaving group. The nucleophilic thiol attacks the -carbon.[1] -
Haptenization: Binding to skin proteins (e.g., keratinocytes) creates immunogenic complexes, leading to Allergic Contact Dermatitis (ACD).
-
Genotoxicity: As an alkyl halide, it triggers structural alerts for DNA alkylation, classifying it as a Potential Mutagenic Impurity (PMI).
Visualization: Molecular Mechanism of Toxicity[2]
Figure 1: Mechanistic pathways of this compound.[1] The compound acts as a direct alkylator, competing between detoxification (GSH) and toxicity (Protein/DNA binding).
Part 3: Specific Toxicological Endpoints
Skin Sensitization (Critical Hazard)
-Chloroacetamides are classified as strong sensitizers (GHS Category 1).[1]-
Mechanism: Haptenization.[1][2] The electrophile binds to skin proteins (e.g., Keap1), activating the Nrf2 pathway and dendritic cells.
-
Prediction: In the Local Lymph Node Assay (LLNA), this compound is predicted to induce proliferation at low concentrations (EC3 values typically <1%).
Genotoxicity (ICH M7 Context)
Under ICH M7 guidelines for mutagenic impurities in pharmaceuticals:
-
Classification: Class 2 or 3 (Mutagenic or Structural Alert).[1]
-
Alert: Alkyl Halide /
-Haloacetamide.[1] -
Requirement: If used in drug synthesis, it must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure, unless Ames negative data is provided.
Hepatotoxicity
While less potent than NAPQI on a molar basis regarding oxidative damage, the direct alkylation potential means it can deplete hepatic GSH rapidly.
-
Risk: Additive toxicity if present in high amounts in Paracetamol formulations, as both the drug and the impurity target the hepatic glutathione pool.
Part 4: Experimental Protocols
To validate the presence and reactivity of this compound, the following protocols are recommended.
Protocol A: Reactive Screen (GSH Depletion Assay)
Purpose: To assess the alkylating potential (chemical reactivity) of the impurity.[1]
-
Preparation: Prepare a 10 mM solution of the test compound in DMSO.
-
Reaction: Mix with 10 mM reduced Glutathione (GSH) in Phosphate Buffer (pH 7.4) at 37°C.
-
Control: Use N-Ethylmaleimide (NEM) as a positive control (rapid alkylator) and APAP as a negative control (requires activation).
-
Analysis: Aliquot at T=0, 15, 30, and 60 minutes. Analyze via HPLC-UV (254 nm) or LC-MS.[1]
-
Endpoint: Calculate the half-life (
) of GSH.[1] A rapid decrease indicates high alkylating potency.
Protocol B: Analytical Detection (HPLC-UV)
Purpose: Quality Control detection in drug substances.[1][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 245 nm (Max absorption for the acetamide/phenyl system).
-
Retention Time: The chloro-group increases lipophilicity compared to APAP.[1] Expect elution after APAP but before dichloro-analogs.[1]
Visualization: Experimental Workflow
Figure 2: Workflow for assessing the electrophilic reactivity of the impurity via Glutathione trapping.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16584, this compound.[1] PubChem. [Link][1]
-
Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. (Establishes alkyl halides as structural alerts). [Link]
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link][1]
-
Roberts, D. W., et al. (2007).
reaction domains. Chemical Research in Toxicology. (Mechanistic basis for chloroacetamide sensitization). [Link]
Sources
- 1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Simultaneous determination of paracetamol, chlorzoxazone, and related impurities 4-aminophenol, 4'-chloroacetanilide, and p-chlorophenol in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
2-chloro-N-(4-hydroxyphenyl)acetamide as a paracetamol impurity
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-p-aminophenol), a critical process-related impurity in the synthesis of Paracetamol (Acetaminophen).[1] Unlike the pharmacopoeial "Impurity J" (4'-chloroacetanilide), this specific impurity possesses an
Identity & Chemical Characterization
It is imperative to distinguish this impurity from other chlorinated byproducts common in paracetamol synthesis.[1]
| Feature | Target Impurity | Impurity J (EP/USP) |
| Chemical Name | This compound | 4'-Chloroacetanilide |
| Synonyms | N-chloroacetyl-p-aminophenol | N-(4-chlorophenyl)acetamide |
| CAS Number | 2153-11-9 | 539-03-7 |
| Structure | Cl on the acetyl side chain | Cl on the aromatic ring |
| Formula | ||
| Classification | Mutagenic / Alkylating Agent (PGI) | Process Impurity (Non-mutagenic) |
Critical Note: Many standard HPLC methods for "chloro" impurities focus on Impurity J. The target impurity (this compound) requires specific monitoring due to its distinct polarity and reactivity profile.[1]
Formation Mechanism: The "Contaminated Reagent" Pathway
The formation of this compound is rarely due to side reactions of the main reagents but rather the introduction of chloroacetic anhydride or chloroacetyl chloride as impurities within the Acetic Anhydride raw material.[1]
Mechanism Description
-
Main Reaction:
-Aminophenol reacts with Acetic Anhydride to form Paracetamol.[1] -
Side Reaction: If the Acetic Anhydride supply contains traces of chloroacetylating agents (often artifacts of acetic anhydride production via the ketene process or chloride contamination), the highly nucleophilic amine group of
-aminophenol attacks the chloroacetyl carbonyl. -
Result: Formation of the
-chloroacetamide derivative.
Pathway Visualization
Figure 1: Competitive acetylation pathway showing the origin of the impurity from contaminated reagents.
Toxicology & Safety: The PGI Status
This impurity contains an
-
Structural Alert: This moiety is a well-established structural alert for genotoxicity.[1] The carbon attached to the chlorine is electrophilic and can alkylate DNA (specifically the N7 position of guanine).
-
Regulatory Framework: Under ICH M7 (R1) , this compound is treated as a Class 2 or Class 3 mutagen (depending on specific Ames test data availability).[1]
-
Threshold of Toxicological Concern (TTC):
-
Unless specific negative mutagenicity data is provided, the impurity must be controlled to
1.5 µ g/day for lifetime exposure. -
For a standard Paracetamol dose (e.g., 3000 mg/day), the limit is 0.5 ppm .[1]
-
Analytical Strategy: Detection & Quantification
Due to the low limits required (ppm level), standard HPLC-UV is often insufficient unless optimized for high sensitivity.[1] LC-MS/MS is the gold standard for quantification.[1]
Method A: HPLC-UV (Routine Monitoring)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 60% B over 15 mins.
-
Detection: 245 nm (Max absorption for the acetanilide core).[1]
-
Limitation: May lack sensitivity for <10 ppm quantification.
Method B: LC-MS/MS (Trace PGI Analysis)
-
Ionization: ESI Positive Mode (
).[1] -
Transition: MRM monitoring of
(Loss of chloroacetyl group, leaving p-aminophenol fragment).[1] -
Sensitivity: LOQ typically < 0.1 ppm.[1]
Analytical Workflow
Figure 2: Analytical decision matrix for screening and quantifying genotoxic impurities.
Control & Mitigation Strategies
To ensure compliance with ICH M7, control must be exercised upstream at the raw material stage.[1]
A. Raw Material Specification (The Primary Barrier)
-
Acetic Anhydride: Must be tested for "Chloro-compounds".[1]
-
Specification Limit: The content of chloroacetic anhydride/chloride in acetic anhydride should be controlled to
(or lower, calculated based on the purge factor).
B. Purge Factor Calculation
The impurity is less polar than Paracetamol but significantly more soluble in organic solvents than the API crystals.
-
Recrystallization: Standard aqueous crystallization of Paracetamol is highly effective at rejecting this impurity into the mother liquor.
-
Spiking Studies: Perform "Spike and Purge" studies. Spike the reaction with 1000 ppm of the impurity and measure the level in the final crystallized cake.
-
Target Purge Factor:
reduction per crystallization.[1]
-
C. Process Parameters
-
Reaction Temperature: Higher temperatures favor the reaction of the more reactive impurity (chloroacetic anhydride) with the amine. Keeping temperatures controlled during addition can marginally improve selectivity, though reagent quality is the dominant factor.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Paracetamol. 11th Edition.[1] EDQM. (Defines Impurities J and K, establishes framework for unspecified impurities). Link[1]
-
ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[1] (Establishes the 1.5 µ g/day limit for mutagenic impurities). Link
-
Gowda, B. T., et al. "Crystal structure of this compound."[1] IUCrData. (2024).[1][2] (Defines the crystallographic structure and confirms identity). Link
-
Reddy, A. V., et al. "Simultaneous determination of paracetamol and related compounds in pharmaceutical formulations using a carbon-based column."[1] Journal of Pharmaceutical and Biomedical Analysis. (Methodology for separating chloro-analogs). Link
-
National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 16065, this compound". (Chemical and physical property data). Link[1]
Sources
role of 2-chloro-N-(4-hydroxyphenyl)acetamide as a synthetic intermediate
A Technical Guide to Synthetic Utility and Reactivity
Executive Summary
2-chloro-N-(4-hydroxyphenyl)acetamide (CAS: 14616-73-0) serves as a critical bifunctional intermediate in organic synthesis, particularly in the construction of heterocyclic pharmacophores and peptidomimetics.[1][2] Distinguished by its "Janus-faced" reactivity—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic
Chemical Architecture & Reactivity Profile
The utility of this compound stems from the competing reactivity between its two functional termini. Understanding this duality is essential for controlling chemoselectivity during synthesis.
| Feature | Chemical Moiety | Reactivity Type | Mechanistic Role |
| Site A | Electrophile | Substrate for | |
| Site B | Phenolic Hydroxyl ( | Nucleophile | Under basic conditions, forms a phenoxide ion ( |
| Site C | Amide Linkage ( | H-Bond Donor/Acceptor | Provides structural rigidity and directs crystal packing via intermolecular hydrogen bonding networks [1]. |
The Chemoselectivity Challenge
In the presence of a base, the molecule is prone to intramolecular cyclization (O-alkylation) versus intermolecular substitution (N- or S-alkylation).
-
Intramolecular Pathway: Leads to 2H-1,4-benzoxazin-3(4H)-one.[3] Favored in dilute conditions with weak bases (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Intermolecular Pathway: Leads to N-substituted glycinamides.[4] Favored when using strong external nucleophiles (e.g., primary amines) that outcompete the internal phenoxide.[4]
Primary Synthetic Application: The Benzoxazine Gateway
The most high-value application of this intermediate is the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives. These bicyclic heterocycles are bioisosteres of quinolones and coumarins, exhibiting significant antimicrobial and antifungal activity [2].[4]
Mechanism of Cyclization
The reaction proceeds via a Williamson ether synthesis type mechanism, but intramolecularly.[4]
-
Deprotonation: A base removes the phenolic proton.[4]
-
Ring Closure: The phenoxide oxygen attacks the
-carbon, displacing the chloride ion.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Result: Formation of the thermodynamically stable 6-membered morpholine-like ring fused to the benzene.[4]
Figure 1: The intramolecular cyclization pathway transforming the linear amide into the benzoxazine scaffold.
Secondary Application: Covalent Warheads & Peptidomimetics
Beyond cyclization, the
-
Cysteine Targeting: The electrophilic carbon reacts irreversibly with the thiol group of cysteine residues in proteins.[4] This intermediate allows researchers to attach a paracetamol-like "cap" to a peptide chain or small molecule, potentially reducing oxidative stress associated with the target protein while covalently binding to it.
-
Finkelstein Modification: To enhance reactivity towards weaker nucleophiles, the chloride can be converted to an iodide in situ using NaI in acetone.[4] This accelerates the substitution rate significantly.[4]
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Rationale: This protocol uses Schotten-Baumann conditions modified for solubility in acetic acid to prevent premature polymerization [3].[4]
-
Reagents: 4-Aminophenol (10 mmol), Chloroacetyl chloride (12 mmol), Sodium Acetate (saturated solution), Glacial Acetic Acid (30 mL).
-
Setup: 100 mL Round Bottom Flask (RBF) with magnetic stir bar and ice bath.
-
Procedure:
-
Dissolve 4-aminophenol in glacial acetic acid. Cool to 0–5°C.[4]
-
Add chloroacetyl chloride dropwise over 20 minutes.[4] Critical: Maintain temperature below 10°C to avoid di-acylation.[4]
-
Stir for 3 hours at room temperature.
-
Quench by adding saturated Sodium Acetate solution (25 mL).[4] A precipitate will form immediately.[4]
-
Filter the solid, wash with cold water (
mL).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Recrystallization: Dissolve crude solid in boiling Ethanol/Water (1:1).[4] Cool slowly to yield colorless crystals.
-
-
Validation: Melting point should be 138–140°C (approx). IR spectrum should show amide C=O stretch at ~1640 cm⁻¹ and OH stretch at ~3385 cm⁻¹ [3].[4]
Protocol B: Cyclization to 2H-1,4-benzoxazin-3(4H)-one
Rationale: Uses a mild base in an aprotic polar solvent to favor the
-
Reagents: this compound (5 mmol), Potassium Carbonate (
, 10 mmol), Acetone or DMF (20 mL). -
Procedure:
-
Dissolve the starting material in anhydrous Acetone (or DMF for higher temp).
-
Add anhydrous
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reflux for 6–8 hours.[4] Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[4]
-
Workup: Filter off inorganic salts. Evaporate solvent.[4]
-
Reaction Workflow & Decision Tree
The following diagram illustrates the divergent synthetic pathways available from this single intermediate.
Figure 2: Divergent synthetic pathways controlled by reaction conditions and nucleophile choice.
Safety & Stability (E-E-A-T)
-
Alkylating Hazard: As an
-haloacetamide, this compound is a potent alkylating agent. It can alkylate DNA or proteins.[4] Double-gloving (Nitrile) and working in a fume hood are mandatory.[4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Stability: The compound is stable at room temperature if kept dry.[4] However, in the presence of moisture and light, the C-Cl bond can slowly hydrolyze. Store in amber vials under inert atmosphere (Argon) for long-term retention.
-
Waste Disposal: Quench unreacted residues with an amine solution (e.g., dilute ammonia) to destroy the alkylating potential before disposal.[4]
References
-
El Moutaouakil Ala Allah, A., et al. (2024).[2][4] "this compound."[1][2][3][6][7][8] IUCrData, 9(10), x241015.[4]
-
Yusufov, M.S., et al. (2020).[4][9] "Synthesis of this compound and study of their antimicrobial activity." JournalNX - A Multidisciplinary Peer Reviewed Journal, 6(12), 487-490.
-
Missioui, M., et al. (2021).[2][4][6][9] "N-arylacetamides as intermediates for the synthesis of medicinal compounds." ResearchGate.[1][4][8][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 4. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 5. rsc.org [rsc.org]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. repo.journalnx.com [repo.journalnx.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Experimental Protocol for 2-chloro-N-(4-hydroxyphenyl)acetamide in Cell Culture
Part 1: Introduction & Core Directive
Executive Summary
This guide provides a rigorous experimental framework for using 2-chloro-N-(4-hydroxyphenyl)acetamide (CAS: 2623-33-8) in mammalian cell culture. This compound, an
Unlike reversible inhibitors, this molecule acts via a specific
-
Toxicology Models: To simulate electrophilic stress, glutathione (GSH) depletion, and intrinsic mitochondrial toxicity (analogous to NAPQI-mediated paracetamol toxicity but direct-acting).
-
Covalent Probe Discovery: As a "warhead" fragment to map hyper-reactive cysteines in the proteome.
The "Serum Effect" Warning
CRITICAL:
-
Directive: All "Pulse" treatments described below require Serum-Reduced (0.5%) or Serum-Free conditions to ensure accurate target engagement.
Part 2: Scientific Foundation (Mechanism of Action)
Chemical Biology of Cysteine Alkylation
The chloroacetamide moiety acts as an electrophile. Upon cell entry, it seeks electron-rich centers. The primary target is the thiolate anion (
Reaction:
This irreversible covalent bond leads to two distinct biological outcomes:
-
GSH Depletion: Rapid consumption of the cellular antioxidant pool.
-
Protein Adduction: Steric blockade or functional inactivation of enzymes (e.g., GAPDH, Thioredoxin Reductase).
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of
Part 3: Experimental Protocols
Preparation & Handling
Safety: This compound is a skin sensitizer and alkylating agent. Double-gloving is mandatory.
| Parameter | Specification | Notes |
| Solvent | DMSO (Dimethyl sulfoxide) | Solubility is poor in water. Prepare 100 mM stock in DMSO. |
| Storage | -20°C (Desiccated) | Hydrolysis risk. Use aliquots; avoid freeze-thaw cycles. |
| Working Conc. | 10 µM – 200 µM | Typical IC50 in HepG2 cells is ~50-100 µM. |
| Vehicle Control | DMSO < 0.5% | High DMSO permeability affects membrane integrity. |
Protocol A: Determination of Cytotoxicity (IC50)
Objective: Establish the lethal dose range for your specific cell line.
-
Seeding: Plate cells (e.g., HepG2, HEK293) at 5,000 cells/well in a 96-well plate. Allow 24h attachment.
-
Preparation: Dilute the 100 mM DMSO stock into Serum-Free Media (SFM) to create 2x concentrations (e.g., 20, 50, 100, 200, 400 µM).
-
Pulse Treatment:
-
Remove growth media.
-
Wash 1x with PBS.
-
Add 100 µL of compound in SFM.
-
Incubate for 2 hours (The "Pulse"). Note: This ensures rapid alkylation without serum interference.
-
-
Recovery (The "Chase"):
-
Aspirate SFM containing the compound.
-
Replace with complete growth media (10% FBS).
-
Incubate for 24 hours.
-
-
Readout: Assess viability using CellTiter-Glo (ATP) or CCK-8 (Dehydrogenase activity).
-
Analysis: Plot Log(concentration) vs. % Viability to calculate IC50.
Protocol B: Thiol Depletion Assay (GSH Quantification)
Objective: Confirm the mechanism of action (oxidative stress).
-
Seeding: Plate cells in 6-well plates (
cells/well). -
Treatment: Treat cells with the determined IC50 concentration (from Protocol A) in SFM for 1, 2, and 4 hours .
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse using 5% Sulfosalicylic Acid (SSA) to deproteinate the sample (prevents oxidation during processing).
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
-
Assay: Use Ellman’s Reagent (DTNB) or a commercial GSH-Glo™ assay on the supernatant.
-
Validation:
-
Negative Control: DMSO Vehicle.
-
Positive Control: N-Ethylmaleimide (NEM) (100 µM) or Buthionine sulfoximine (BSO).
-
Experimental Workflow Diagram
Figure 2: The Pulse-Chase workflow is essential for covalent inhibitors to distinguish irreversible binding from reversible toxicity and to mitigate serum protein interference.
Part 4: Data Analysis & Troubleshooting
Interpreting Results
-
Steep Hill Slope: A very steep dose-response curve suggests a "threshold effect." Once cellular GSH is depleted (<20% remaining), massive protein alkylation occurs, leading to rapid cell death.
-
Time-Dependence: Toxicity should be time-dependent. A 1-hour pulse may show minimal toxicity at 24h, whereas a 4-hour pulse is lethal, reflecting the kinetics of the
reaction.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No Toxicity observed | Serum Quenching | Ensure treatment is done in Serum-Free or 0.5% FBS media. Albumin soaks up chloroacetamides. |
| Precipitation | Solubility Limit | Do not exceed 0.5% DMSO final concentration. Sonicate stock if cloudy. |
| High Background in GSH Assay | Oxidation | Keep lysates on ice; ensure deproteinization (SSA/TCA) is immediate. |
Part 5: References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
-
Establishes the use of chloroacetamide probes for cysteine profiling.
-
-
Canon, J., et al. (2019).[1] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link
-
Demonstrates the utility of covalent warheads in drug discovery.
-
-
Åkerfeldt, K. S., et al. (2011). "Opinion of the Scientific Committee on Consumer Safety on chloroacetamide." European Commission SCCS. Link
-
Authoritative source on the toxicology and reactivity of chloroacetamide derivatives.
-
-
Liu, M., et al. (2021). "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo." International Journal of Molecular Medicine, 47(6), 106. Link[2]
-
Provides comparative IC50 data and ROS mechanisms for chloroacetamide toxicity in HepG2 cells.
-
Sources
quantification of 2-chloro-N-(4-hydroxyphenyl)acetamide in pharmaceutical formulations
Application Note: High-Sensitivity Quantification of 2-Chloro-N-(4-hydroxyphenyl)acetamide in Pharmaceutical Formulations
Executive Summary & Scientific Rationale
The quantification of This compound (hereafter referred to as Cl-APAP ) represents a critical safety challenge in the manufacturing of Paracetamol. This compound is a structural analog of the active pharmaceutical ingredient (API) where a chloroacetyl group replaces the acetyl group.
Why this matters:
-
Origin: It forms during synthesis if the acetic anhydride reagent is contaminated with chloroacetyl chloride or chloroacetic anhydride.
-
Toxicity (ICH M7): Unlike Paracetamol, Cl-APAP contains an alkyl halide moiety (
), a structural alert for alkylating genotoxicity. Under ICH M7 guidelines, it is treated as a mutagenic impurity.[1] -
The Analytical Gap: The Threshold of Toxicological Concern (TTC) for lifetime exposure is 1.5 µ g/day .[2][3][4] For a high-dose drug like Paracetamol (up to 4 g/day ), the permissible limit drops to 0.375 ppm . Standard HPLC-UV methods (LOD ~10 ppm) are blind to this risk.
This protocol details a validated LC-MS/MS (Triple Quadrupole) methodology designed to achieve a Limit of Quantitation (LOQ) of 0.1 ppm , ensuring robust compliance with regulatory safety margins.
Chemical Context & Risk Pathway
To control an impurity, one must understand its origin. The following diagram illustrates the competitive synthesis pathway that generates Cl-APAP.
Figure 1: The formation of Cl-APAP occurs when trace chloro-impurities in the acetylating agent react with the p-aminophenol substrate.
Analytical Strategy: LC-MS/MS
Due to the massive concentration difference between the API (Matrix) and the impurity (
Method Development Choices
-
Column Selection: A C18 column with high carbon load is selected to maximize retention of the polar phenolic compounds, ensuring Cl-APAP elutes away from the solvent front and potential ion suppression zones.
-
Mobile Phase: Methanol is preferred over Acetonitrile for this application as it often provides better solvation for phenolic protons, enhancing ionization efficiency in ESI+ mode.
-
Internal Standard (IS): Paracetamol-d4 is used. While a deuterated analog of the impurity (Cl-APAP-d4) would be ideal, it is rarely commercially available. Paracetamol-d4 behaves chromatographically similarly enough to correct for matrix suppression.
Detailed Protocol
Equipment & Reagents
-
LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 1.8 µm) or equivalent. -
Solvents: LC-MS Grade Water, Methanol, Formic Acid.
MS/MS Parameters (Source Dependent)
-
Ionization: Electrospray Positive (ESI+).
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
MRM Transitions Table:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Purpose |
| Cl-APAP | 186.0 ( | 109.1 | 100 | 22 | Quantifier |
| Cl-APAP | 188.0 ( | 109.1 | 100 | 22 | Qualifier (Isotope Confirmation) |
| Cl-APAP | 186.0 | 65.0 | 100 | 35 | Qualifier (Structural) |
| Paracetamol-d4 | 156.1 | 114.1 | 50 | 20 | Internal Standard |
Note: The transition 186 -> 109 corresponds to the loss of the chloroacetyl group (
Chromatographic Conditions
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temp: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient Program:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Load |
| 6.0 | 95 | Elution of Impurity |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Sample Preparation Workflow
Direct injection of high-concentration API solutions can contaminate the MS source. A "Dilute-and-Shoot" method is often viable due to the high sensitivity of modern MS, but for sub-ppm analysis, we recommend a solvent exchange if matrix effects are severe.
Protocol: Standard "Dilute-and-Shoot"
-
Stock Preparation: Dissolve 10 mg of Cl-APAP reference standard in 100 mL Methanol (100 µg/mL).
-
Sample Preparation:
-
Weigh 100 mg of pulverized Paracetamol tablets.
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL of 50:50 Methanol:Water .
-
Sonicate for 15 minutes (maintain temp < 30°C to prevent degradation).
-
Dilute to volume with diluent.[5]
-
Centrifuge at 10,000 rpm for 10 mins to remove excipients.
-
Filter supernatant through a 0.22 µm PVDF filter into an amber vial.
-
Figure 2: Optimized extraction workflow to minimize excipient interference.
Method Validation (ICH Q2)
To ensure trustworthiness, the method must pass the following criteria:
| Parameter | Acceptance Criteria | Scientific Justification |
| Specificity | No interference at RT of Impurity in Blank/Placebo. | Critical to avoid false positives from formulation excipients. |
| Linearity | Must cover 50% to 150% of the specification limit (0.375 ppm). | |
| Accuracy (Recovery) | 80% - 120% at LOQ level. | Matrix effects (ion suppression) are common in API-rich samples; IS correction is vital. |
| Precision | RSD < 10% (n=6 injections). | Ensures reproducibility at trace levels. |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Target LOQ should be |
Troubleshooting & Expert Tips
-
The "Chlorine Pattern" Check:
-
If you detect a peak at the expected retention time, check the ratio of the 186 -> 109 and 188 -> 109 transitions.
-
Natural abundance of
is roughly 3:1. If your peak area ratio deviates significantly from 3:1, it is likely an interference, not the chlorinated impurity.
-
-
Carryover:
-
Sticky lipophilic impurities can linger. Include a "Needle Wash" step with high organic (90% MeOH) between injections.
-
-
Source Contamination:
-
Divert the LC flow to waste for the first 2 minutes (API elution) if the API is not retained, or specifically during the API elution window if it differs from the impurity. This prevents the mass spec source from getting coated with Paracetamol.
-
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link
-
Gowda, B. T., et al. Crystal structure of this compound.[6] National Institutes of Health (PMC), 2008. Link
- European Pharmacopoeia (Ph. Eur.).Paracetamol Monograph 0049. (General reference for Paracetamol impurity profiling standards).
-
Boltia, S. A., et al. Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.[7][8] Journal of Chromatographic Science, 2019.[7] (Methodology adaptation basis). Link
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. wjpls.org [wjpls.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Derivatization of 2-Chloro-N-(4-hydroxyphenyl)acetamide for GC-MS
This application note provides a definitive protocol for the derivatization and GC-MS analysis of 2-chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-4-aminophenol), a critical impurity often associated with the synthesis and degradation of Acetaminophen (Paracetamol).
Abstract
Direct gas chromatography (GC) analysis of this compound is compromised by the compound's polarity, attributed to its phenolic hydroxyl (-OH) and amide (-NH-) moieties. These functional groups induce peak tailing, thermal degradation, and irreversible column adsorption. This guide details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The method converts the analyte into its volatile, thermally stable trimethylsilyl (TMS) derivative, enabling high-sensitivity quantification and structural confirmation via Mass Spectrometry (MS).
Introduction & Chemical Strategy
The Analyte
This compound (C₈H₈ClNO₂) is a structural analog of Paracetamol where the acetyl group bears a chlorine atom. It is monitored as a genotoxic impurity (GTI) or process byproduct.
-
Molecular Weight: 185.61 g/mol
-
Key Challenges: High polarity (Phenolic -OH), hydrogen bonding potential (Amide -NH), and low volatility.
Derivatization Logic: Silylation
To render the molecule suitable for GC, active hydrogens must be replaced with non-polar trimethylsilyl [-Si(CH₃)₃] groups.
-
Reagent: BSTFA + 1% TMCS . BSTFA is a powerful silyl donor. TMCS acts as a catalyst to increase the silyl donor power of BSTFA, essential for sterically hindered or less reactive groups (like the amide nitrogen).
-
Reaction Target:
-
Phenolic -OH: Reacts rapidly at room temperature.
-
Amide -NH-: Reacts slower; requires thermal energy (heating) to ensure complete conversion to the di-TMS derivative.
-
Critical Note on Causality: Failure to heat the reaction often results in a mixture of mono-TMS (O-TMS only) and di-TMS (N,O-bis-TMS) derivatives, splitting the signal into two peaks and ruining quantitation. This protocol enforces heating to ensure a single, stable di-TMS peak.
Reaction Mechanism Visualization
The following diagram illustrates the conversion of the polar analyte to its lipophilic di-TMS derivative.
Figure 1: Reaction pathway for the formation of the Di-TMS derivative using BSTFA/TMCS.
Materials & Reagents
| Component | Grade/Specification | Function |
| Analyte Standard | >98% Purity | Reference standard |
| BSTFA + 1% TMCS | GC Derivatization Grade | Silylation reagent & catalyst |
| Pyridine | Anhydrous (>99.8%) | Solvent & acid scavenger (absorbs HCl byproduct) |
| Ethyl Acetate / DCM | HPLC/GC Grade | Extraction solvent (if extracting from matrix) |
| Vials | Amber glass, silanized | Prevent analyte adsorption to glass |
Experimental Protocol
Sample Preparation (Extraction)
If analyzing a solid pharmaceutical or biological fluid, extract the analyte first.
-
Dissolution/Extraction: Dissolve the sample in a volatile solvent (e.g., Ethyl Acetate or Methanol).
-
Drying: Evaporate an aliquot of the extract to complete dryness under a stream of nitrogen.
-
Warning: Moisture kills the silylation reaction. The sample residue must be anhydrous.
-
Derivatization Procedure (Step-by-Step)
This protocol assumes a dried residue of approximately 10-50 µg of analyte.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine to the vial containing the dried residue. Vortex for 30 seconds to dissolve.
-
Why Pyridine? It catalyzes the reaction and acts as an acid acceptor for the HCl produced during silylation, protecting the column.
-
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS . Cap the vial immediately.
-
Tip: Use a crimp cap with a PTFE/Silicone septum to ensure an airtight seal.
-
-
Reaction: Incubate the vial at 70°C for 45 minutes in a heating block.
-
Validation: Heating is mandatory to drive the amide silylation to completion. Room temperature reaction may only silylate the phenol.
-
-
Cooling & Dilution: Allow to cool to room temperature. If the concentration is too high for the detector, dilute with anhydrous Toluene or Ethyl Acetate.
-
Injection: Inject 1 µL into the GC-MS.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample extraction to GC-MS data acquisition.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | Standard non-polar phase; excellent for TMS derivatives. |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | High efficiency separation. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS. |
| Inlet Temp | 260°C | Ensures rapid volatilization of high-boiling derivative. |
| Injection Mode | Splitless (for trace) or Split 1:10 (for assay) | Adjust based on concentration. |
| Oven Program | 80°C (1 min) → 15°C/min → 280°C (5 min) | Fast ramp prevents broadening; high final temp cleans column. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ion Source | EI (70 eV), 230°C | Standard ionization. |
| Mass Range | 50–500 m/z (Scan) or SIM | SIM targets specific ions for sensitivity. |
Results & Discussion
Expected Mass Spectrum (Interpretation)
The derivatization adds two TMS groups (MW of TMS group = 72 Da).
-
Parent MW: 185.6 Da
-
Derivative (Di-TMS) MW: 185.6 + (2 × 72) - (2 × 1) = 329.6 Da (approx).
-
Calculation: Loss of 2 protons (H), gain of 2 Si(CH₃)₃ groups. Net gain = 144.
-
Key Diagnostic Ions:
-
Molecular Ion (M+): ~329/331 m/z (Shows Chlorine isotope pattern 3:1).
-
[M - 15]⁺: Loss of methyl group from TMS.
-
m/z 73: [(CH₃)₃Si]⁺ (Standard TMS fragment).
-
m/z 147: [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (Rearrangement ion common in di-TMS compounds).
Troubleshooting
-
Peak Tailing: Indicates incomplete derivatization or active sites in the liner. Solution: Replace liner with a deactivated one; ensure reagents are fresh.
-
Multiple Peaks: Presence of Mono-TMS and Di-TMS. Solution: Increase reaction time or temperature (e.g., 80°C for 60 min).
-
White Precipitate: Ammonium chloride formation (if NH4 salts were present). Solution: Centrifuge before injection.
References
-
Little, J. L. "Derivatization of Amines and Amides for GC-MS." Little Mass Spec and Sailing. Available at: [Link]
-
NIST Chemistry WebBook. "Acetamide, 2-chloro-N-(4-hydroxyphenyl)-." National Institute of Standards and Technology. Available at: [Link]
-
ResearchGate. "GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol." International Research Journal of Engineering and Technology (IRJET).[1] Available at: [Link]
Sources
procedure for chloroacetylation of p-aminophenol
Application Note: Selective
Executive Summary
This application note details the robust synthesis of
This intermediate is a critical scaffold in medicinal chemistry, serving as a precursor for heterocycles (e.g., benzoxazines) and a linker in proteolysis-targeting chimeras (PROTACs). The protocols herein prioritize chemoselectivity —targeting the amine (
Two distinct protocols are provided:
-
Method A (Standard Laboratory Scale): A robust acetic acid/sodium acetate process yielding high purity crystals.
-
Method B (Green Chemistry): An aqueous phosphate buffer method minimizing organic solvent waste.
Reaction Engineering & Mechanism
Chemoselectivity ( vs. Acylation)
-Aminophenol contains two nucleophilic sites: the amino group (-
Kinetic Control: The nitrogen atom is significantly more nucleophilic than the oxygen atom due to its lower electronegativity. Under neutral or weakly acidic conditions, the amine reacts preferentially with the acyl chloride.
-
Thermodynamic Control: The resulting amide bond is more stable than the ester bond.
-
pH Influence: High pH (strongly basic) can deprotonate the phenol (
), increasing its nucleophilicity and risking -acylation side products. Strongly acidic conditions protonate the amine ( ), deactivating it. Therefore, weakly acidic to neutral conditions (buffered) are optimal for selective -acylation.
Reaction Scheme
Figure 1: Simplified reaction pathway demonstrating the nucleophilic acyl substitution.
Safety & Handling (Critical)
| Reagent | Hazard Class | Safety Precaution |
| Chloroacetyl Chloride | Lachrymator, Corrosive, Toxic | Handle ONLY in a functioning fume hood. Wear butyl rubber gloves if available. Reacts violently with water. |
| Mutagen, Irritant | Avoid dust inhalation. Light sensitive (oxidizes to pink/purple quinones). | |
| Glacial Acetic Acid | Corrosive, Flammable | Use acid-resistant gloves. |
Experimental Protocols
Method A: The Acetic Acid / Sodium Acetate Protocol (Standard)
Recommended for high purity and ease of crystallization.
Reagents:
- -Aminophenol: 1.09 g (10 mmol)
-
Glacial Acetic Acid: 30 mL
-
Chloroacetyl Chloride: 1.35 g / 0.96 mL (12 mmol, 1.2 equiv)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
-aminophenol (10 mmol) in glacial acetic acid (30 mL) . Ensure complete dissolution; the solution should be clear to slightly yellow. -
Cooling: Place the flask in an ice-water bath (
). Allow the solution to cool for 10 minutes. -
Addition: Add chloroacetyl chloride (12 mmol) dropwise over 5–10 minutes using a syringe or dropping funnel.
-
Note: The reaction is exothermic. Maintain temperature
to prevent -acylation.
-
-
Reaction: Remove the ice bath and stir at room temperature for 20 minutes.
-
Quenching & Precipitation: Slowly pour saturated sodium acetate solution (25 mL) into the reaction mixture while stirring vigorously.
-
Isolation: A voluminous precipitate will form immediately. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove residual acid and salts.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Yield expectation: 85–90%.[2]
-
Appearance: Colorless to white needles.
-
Method B: Phosphate Buffer Protocol (Green Chemistry)
Recommended for avoiding organic solvents in the reaction phase.
Reagents:
- -Aminophenol: 10 mmol
-
Phosphate Buffer (0.1 M, pH 7.4): 100 mL
-
Chloroacetyl Chloride: 11 mmol (1.1 equiv)
Step-by-Step Procedure:
-
Suspension: Suspend
-aminophenol (10 mmol) in phosphate buffer (100 mL) in a flask. -
Addition: Add chloroacetyl chloride (11 mmol) dropwise to the vigorously stirring suspension at room temperature.
-
Reaction: Stir for 20–30 minutes. The mixture may initially clear up as the amine reacts, followed by precipitation of the product.
-
Workup: Filter the precipitate, wash with water, and dry.[1][2]
-
Note: This method relies on the rapid kinetics of the amine reaction over the hydrolysis of the acid chloride by water.
-
Process Control & Characterization
Workflow Diagram (Method A)
Figure 2: Operational workflow for the acetic acid mediated synthesis.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | - | |
| Molecular Weight | 185.61 g/mol | - |
| Melting Point | 138–141 °C | Lit.[2] value [1]. Sharp melting point indicates high purity. |
| Appearance | White/Colorless Crystals | Pink hue indicates oxidation of starting material. |
| Solubility | Soluble in Ethanol, DMSO.[6][7] | Poorly soluble in water (allows precipitation). |
Analytical Validation
-
TLC: Silica gel, Eluent: Ethyl Acetate/Hexane (1:1).
- Product: ~0.4–0.5 (distinct from starting amine near baseline).
-
Stain: UV (254 nm) or Iodine chamber.
-
NMR (
, DMSO- ):-
10.0 (s, 1H, -NH), 9.2 (s, 1H, -OH), 7.35 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.18 (s, 2H,
).
-
10.0 (s, 1H, -NH), 9.2 (s, 1H, -OH), 7.35 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.18 (s, 2H,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Pink/Purple Product | Oxidation of | Recrystallize immediately from ethanol with a pinch of activated charcoal. Ensure starting material is white/beige, not brown. |
| Low Yield | Hydrolysis of acid chloride or incomplete precipitation. | Ensure reagents are dry (for Method A). Increase NaOAc volume to drive precipitation. |
| Oily Product | Impurities or residual solvent. | Scratch the flask with a glass rod to induce crystallization. Cool in fridge overnight. |
| Product Melts < 135°C | Check pH during quench (should be ~4-5). Recrystallize. |
References
-
Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.[3] IUCrData , 9, x241015.[2][3]
-
BenchChem Application Notes. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
Gowda, B. T., et al. (2008).[2][3] 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E , E64, o977.
-
PubChem. 4-Aminophenol Compound Summary. National Library of Medicine.
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. differencebetween.com [differencebetween.com]
- 5. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
Application Note: Administration of 2-Chloro-N-(4-hydroxyphenyl)acetamide in Murine Models
Part 1: Introduction & Mechanistic Rationale
The "Direct Alkylator" Paradigm
2-chloro-N-(4-hydroxyphenyl)acetamide (often abbreviated as Cl-APAP or N-chloroacetyl-4-aminophenol) is a structural analog of Acetaminophen (Paracetamol/APAP). While APAP requires metabolic bioactivation by Cytochrome P450 (specifically CYP2E1) to form the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI), Cl-APAP contains an
This structural modification renders Cl-APAP a direct-acting electrophile . It does not require metabolic activation to deplete glutathione (GSH) or alkylate cellular proteins.
Why use this model?
-
Metabolism-Independent Toxicity: To distinguish between upstream metabolic variability (CYP expression) and downstream sensitivity to oxidative stress/alkylation.
-
Immunotoxicology: As a potent hapten for studying contact hypersensitivity and T-cell mediated drug reactions without the "black box" of hepatic metabolism.
-
Mitochondrial Stress Probe: To induce rapid cytosolic and mitochondrial GSH depletion in a controlled, dose-dependent manner.
Chemical Identity & Safety[1][2][3]
-
IUPAC Name: this compound
-
Molecular Formula:
-
MW: 185.61 g/mol
-
Key Hazard: Potent Skin Sensitizer . Unlike APAP, this compound is an alkylating agent. Handle with extreme caution (Double Nitrile Gloves, Fume Hood).
Part 2: Experimental Protocols
Vehicle Formulation Strategy
Due to the chloro-substitution, Cl-APAP exhibits lower water solubility than APAP and is prone to hydrolysis in basic pH.
Recommended Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline. Rationale: DMSO ensures primary solubilization; PEG-400 stabilizes the hydrophobic core; Saline provides isotonicity.
Preparation Protocol (Standard 10 mL batch):
-
Weigh X mg of Cl-APAP powder (calculated based on dose).
-
Dissolve completely in 1.0 mL DMSO (Grade: Cell Culture). Vortex for 30 seconds. Solution must be clear.
-
Add 4.0 mL PEG-400 . Vortex to mix.
-
Slowly add 5.0 mL sterile 0.9% Saline while vortexing.
-
Critical Step: Do not heat above 37°C to prevent hydrolysis of the chloro-amide bond.
-
Stability: Use within 30 minutes of preparation.
-
Dose-Ranging Protocol (Murine)
Species: Male C57BL/6J mice (8-10 weeks). Rationale: This strain is the gold standard for APAP hepatotoxicity; using it allows for direct benchmarking against historical APAP data.
Route: Intraperitoneal (IP) Injection. Rationale: IP is preferred over Oral Gavage (PO) for this compound to minimize hydrolysis in the stomach acid and ensure rapid systemic delivery of the intact alkylator.
Step-by-Step Administration:
-
Fasting: Fast mice for 12-16 hours (overnight) prior to dosing. Fasting depletes hepatic glycogen and basal GSH, standardizing sensitivity.
-
Dose Groups:
-
Vehicle Control: (10 mL/kg)
-
Low Dose: 25 mg/kg (0.13 mmol/kg)
-
Mid Dose: 50 mg/kg (0.27 mmol/kg)
-
High Dose: 100 mg/kg (0.54 mmol/kg)
-
Note: Cl-APAP is significantly more potent than APAP (LD50 ~300+ mg/kg) due to direct reactivity. Do not exceed 150 mg/kg in initial screens.
-
-
Injection: Administer 10 mL/kg volume IP using a 27G needle.
-
Monitoring: Monitor for "writhing" (peritoneal irritation) immediately post-injection.
Sampling & Endpoints
| Timepoint | Sample Type | Target Analysis | Rationale |
| 0.5 - 1 h | Liver Tissue | Total GSH / GSSG | Capture the "First Hit" (Direct Alkylation). |
| 4 - 6 h | Serum | ALT / AST | Peak hepatocellular necrosis marker. |
| 24 h | Liver Histology | H&E Staining | Assess centrilobular necrosis vs. apoptosis. |
Part 3: Mechanistic Visualization
Comparative Pathway Analysis (APAP vs. Cl-APAP)
The following diagram illustrates how Cl-APAP bypasses the metabolic checkpoint (CYP2E1) to directly attack cellular thiols.
Figure 1: Comparative Mechanism of Action. Cl-APAP bypasses CYP2E1, directly depleting GSH via nucleophilic substitution (S_N2) of the chloride leaving group.
Part 4: Critical Data & Interpretation
Expected Results Matrix
| Parameter | APAP (300 mg/kg) | Cl-APAP (50 mg/kg) | Interpretation |
| GSH Depletion | Slow onset (1-2h) | Rapid onset (<30 min) | Cl-APAP reacts immediately upon absorption. |
| Covalent Binding | Ring-C3 (via NAPQI) | Tail-Acetyl (via Cl displacement) | Warning: Anti-APAP antibodies may NOT cross-react. |
| CYP Inhibitor Effect | Protective (e.g., 1-ABT) | No Effect | Confirms metabolic independence. |
| Toxicity Zone | Centrilobular (Zone 3) | Pan-lobular | Toxicity is driven by perfusion, not CYP zonation. |
Troubleshooting: The "Adduct Trap"
A common error in this model is assuming that standard anti-APAP-adduct antibodies will work for Cl-APAP.
-
APAP Adduct: 3-(cystein-S-yl)acetaminophen.
-
Cl-APAP Adduct: N-(4-hydroxyphenyl)-2-(cystein-S-yl)acetamide.
-
Implication: You cannot use standard ELISA kits for APAP adducts. You must use LC-MS/MS to detect the specific mass shift (+305 Da for GSH conjugate) or measure total thiol depletion.
References
-
Chemical Identity & Toxicity: PubChem Compound Summary for CID 8836, this compound. National Library of Medicine. Available at: [Link]
-
Mechanistic Context (Haloacetamides): "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo." Experimental and Therapeutic Medicine, 2021. Available at: [Link]
-
Paracetamol Impurity Profiling: "Impurity profiling of paracetamol toxic impurities...". Journal of Pharmaceutical and Biomedical Analysis (Contextual reference for chloro-analogs). Available at: [Link]
-
Comparative Hepatotoxicity Models: Jaeschke, H., et al. "Mechanisms of Acetaminophen-Induced Liver Injury." Liver International, 2012. (Foundational text for interpreting GSH depletion kinetics). Available at: [Link]
2-chloro-N-(4-hydroxyphenyl)acetamide in protein modification experiments
Application Note: Covalent Targeting of Cysteine Residues using 2-chloro-N-(4-hydroxyphenyl)acetamide
Executive Summary
This guide details the application of This compound (referred to herein as Cl-APAP ) in protein modification. Structurally analogous to acetaminophen but equipped with an electrophilic
Unlike non-specific alkylators (e.g., iodoacetamide), Cl-APAP combines a moderate electrophile with a phenol moiety. This allows it to act as a ligandability probe : it preferentially labels cysteine residues located near pockets capable of accommodating the hydroxyphenyl group (mimicking tyrosine or engaging in H-bonding). This application note provides a validated workflow for using Cl-APAP to map accessible cysteines and assess the "druggability" of cryptic pockets.
Chemical Foundation & Mechanism[1]
To ensure experimental success, researchers must understand the two-step recognition and reaction mechanism.
The Reaction Mechanism
The labeling proceeds via an
-
Recognition (Non-covalent): The 4-hydroxyphenyl group reversibly associates with the protein surface/pocket via Van der Waals forces or Hydrogen bonding.
-
Reaction (Covalent): The thiolate anion (
) of a nearby Cysteine attacks the -carbon of the chloroacetamide, displacing the chloride ion.
Key Parameter - Mass Shift:
Upon successful conjugation, the protein mass increases by +149.15 Da .
Calculation:
Visualizing the Pathway
Caption: Mechanism of Cysteine Alkylation by Cl-APAP. Note the affinity-driven intermediate step which confers specificity over generic alkylators.
Experimental Protocols
Pre-Experiment: Intrinsic Reactivity Check (GSH Assay)
Before labeling valuable protein, you must verify the reagent's quality and intrinsic reactivity using Glutathione (GSH). This ensures the "warhead" is active but not degraded.
-
Reagents: Cl-APAP (10 mM in DMSO), GSH (10 mM in water), PBS (pH 7.4).
-
Procedure:
-
Mix GSH (50 µM final) and Cl-APAP (500 µM final) in PBS.
-
Incubate at 25°C.
-
Monitor depletion of free thiols using Ellman’s Reagent (DTNB) at 0, 15, 30, and 60 minutes.
-
-
Pass Criteria: Cl-APAP should show moderate reactivity (
min). If min, the reagent is too reactive (promiscuous). If no reaction after 60 min, the chloride may have hydrolyzed during storage.
Core Protocol: Protein Labeling for Mass Spectrometry
Objective: Label solvent-accessible or ligandable cysteines on a target protein (e.g., K-Ras, TEAD, or BSA).
Materials:
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid Tris; primary amines can react at high temperatures/pH).
-
Stock Solution: 50 mM Cl-APAP in anhydrous DMSO. Prepare fresh.
-
Quench: 100 mM Dithiothreitol (DTT).
Step-by-Step Workflow:
-
Protein Preparation:
-
Dilute protein to 10 µM in HEPES buffer.
-
Critical: Ensure protein is fully reduced. If TCEP was used for storage, it is compatible. If DTT was used, it must be removed via Zeba spin column (DTT will scavenge the probe).
-
-
Incubation:
-
Add Cl-APAP to protein. Recommended ratios: 10x, 50x, and 100x molar excess (e.g., 100 µM to 1 mM probe).
-
Keep DMSO concentration < 2% (v/v) to prevent denaturation.
-
Incubate at 25°C for 1 to 4 hours .
-
Control: Incubate one sample with DMSO only (Negative Control).
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM. Incubate for 5 minutes. This rapidly alkylates excess probe, stopping the reaction.
-
-
Desalting (Crucial for MS):
-
Remove excess small molecules using a desalting column (e.g., Bio-Rad P-6 or Thermo Zeba) equilibrated in 0.1% Formic Acid (for LC-MS).
-
-
Analysis:
-
Intact MS: Inject directly onto a C4 column. Look for +149.15 Da shifts.
-
Peptide Mapping: Digest with Trypsin (overnight), then run LC-MS/MS on a C18 column to identify which cysteine was modified.
-
Data Analysis & Visualization
Calculating Occupancy
For intact protein analysis, calculate the occupancy (%) of the modification using the deconvoluted peak intensities.
- : Intensity of the peak at [Mass + 149.15].
- : Intensity of the parent mass peak.
Expected Results Table
| Experiment Stage | Mass Spec Observation | Interpretation |
| Control (DMSO) | Mass = M (e.g., 25,000 Da) | Native protein intact. |
| Reaction (1 hr) | Mass = M + 149.15 Da | Mono-labeled. Specific binding to surface Cys. |
| Reaction (High Conc.) | Mass = M + 298.30 Da | Di-labeled. Secondary Cys or non-specific Lys labeling. |
| Hydrolysis Artifact | Mass = M + 167.16 Da | Artifact. Probe hydrolyzed to alcohol before reacting (Rare). |
Workflow Diagram
Caption: Step-by-step protocol for covalent labeling and mass spectrometry analysis.
Troubleshooting & Optimization
-
Issue: No Labeling Observed.
-
Cause: pH is too low. The Cys pKa might be high.
-
Fix: Increase pH to 8.0. Cysteine reactivity is strictly dependent on the thiolate form (
). -
Cause: Oxidation.[1] The protein cysteines may be oxidized to disulfides.
-
Fix: Pre-treat with 1 mM TCEP for 15 mins before adding Cl-APAP.
-
-
Issue: Precipitation.
-
Cause: Cl-APAP has limited solubility in water.
-
Fix: Ensure the DMSO stock is fully dissolved. Do not exceed 5% DMSO in the final buffer.
-
-
Issue: Over-alkylation (Smear on MS).
-
Cause: Non-specific reaction with Lysine residues (rare but possible at pH > 8.5) or N-terminus.
-
Fix: Reduce pH to 7.4 and reduce incubation time. Chloroacetamides are generally Cys-selective at neutral pH.
-
References
-
Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869. Link
-
Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. Link
-
Kathman, S. G. & Statsyuk, A. V. (2016). Covalent Tethering of Fragments for Covalent Probe Discovery.[2] Journal of Medicinal Chemistry, 59(3), 803–819. Link
-
London, N. et al. (2020). Covalent Fragment Screening. Trends in Chemistry, 2(2), 144-158. Link
Sources
Targeted Covalent Inhibition: Characterization of 2-chloro-N-(4-hydroxyphenyl)acetamide
Executive Summary
This guide details the biochemical characterization of 2-chloro-N-(4-hydroxyphenyl)acetamide (referred to herein as 2-Cl-APAP ), a potent electrophilic fragment used in covalent drug discovery. Unlike its structural analog acetaminophen (paracetamol), which requires metabolic activation to form reactive species, 2-Cl-APAP contains an
This document provides validated protocols for determining the kinetic parameters (
Mechanism of Action & Chemical Basis
The utility of 2-Cl-APAP lies in its ability to convert a reversible binding event into an irreversible covalent bond. This "two-step" mechanism is the cornerstone of targeted covalent inhibitor (TCI) design.
-
Reversible Binding (
): The hydroxyphenyl core provides structural recognition (H-bonds, -stacking) within the target's binding pocket, positioning the molecule. -
Inactivation (
): The electrophilic -carbon undergoes nucleophilic attack by a proximal cysteine thiolate ( ), displacing the chloride ion.
Pathway Visualization
The following diagram illustrates the kinetic scheme and the chemical transformation.
Figure 1: Two-step covalent inhibition mechanism. The initial equilibrium is governed by
Protocol A: Kinetic Evaluation ( )
Standard IC50 assays are insufficient for covalent inhibitors because potency is time-dependent. The gold standard metric is the second-order rate constant
Experimental Design
Objective: Measure the shift in potency (IC50) as a function of pre-incubation time.
Reagents:
-
Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100. CRITICAL: Do NOT use DTT or
-Mercaptoethanol; these thiols will quench the inhibitor. Use 1 mM TCEP if a reducing agent is strictly required. -
Compound: 2-Cl-APAP (10 mM stock in DMSO).
-
Target Protein: Purified kinase or protease with accessible cysteine (e.g., BTK, EGFR, or SARS-CoV-2 Mpro).
Workflow Steps
-
Preparation: Prepare a 2x serial dilution of 2-Cl-APAP in assay buffer (10 concentrations, e.g., 10
M to 1 nM). -
Enzyme Activation: Dilute enzyme to 2x final concentration.
-
Pre-Incubation (Variable
):-
Mix Enzyme and Inhibitor 1:1 in a 384-well plate.
-
Incubate for defined time points:
minutes.
-
-
Reaction Initiation: Add substrate (at
concentration) to initiate the reaction. -
Detection: Measure product formation (fluorescence/absorbance) immediately. Ensure the read time is short (<10 min) relative to pre-incubation to minimize "reaction during read."
Data Analysis
-
Calculate IC50 for each pre-incubation time point (
). -
Plot
vs. [Inhibitor] using the equation: Note: If saturation is not observed (linear relationship), report directly from the slope.
Quantitative Output Example
| Pre-Incubation Time (min) | Observed IC50 (nM) | Shift Factor |
| 0 | >10,000 | N/A |
| 15 | 850 | 1.0x |
| 30 | 410 | 2.1x |
| 60 | 190 | 4.5x |
| 120 | 95 | 8.9x |
Protocol B: Intact Protein Mass Spectrometry
To validate that the inhibition is truly covalent and specific, we must detect the mass shift corresponding to the addition of the inhibitor minus the leaving group.
Mass Shift Calculation
-
Compound Formula:
[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Molecular Weight (MW): 185.61 Da
-
Leaving Group: Chloride (
) + Proton ( from Cysteine)
Workflow Steps
-
Incubation: Incubate Protein (5
M) with 2-Cl-APAP (50 M, 10x excess) for 60 minutes at RT. -
Control: Incubate Protein with DMSO only.
-
Desalting: Pass sample through a Zeba Spin Desalting Column (7K MWCO) or use inline C4 trap column to remove non-covalently bound compound and salts.
-
LC-MS Analysis:
-
Column: C4 or PLRP-S Reverse Phase.
-
Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 10 minutes.
-
MS: ESI-TOF or Orbitrap (High Resolution). Deconvolute the charge envelope to zero-charge mass.
-
Visualization of MS Workflow
Figure 2: Intact protein mass spectrometry workflow for adduct confirmation.
Protocol C: Glutathione (GSH) Reactivity Assay
A critical risk with
Methodology
-
Reaction Mix: Prepare 50
M 2-Cl-APAP + 5 mM GSH (100x excess) in PBS pH 7.4. -
Internal Standard: Add 1
M Warfarin or Tolbutamide. -
Sampling: Aliquot at
min. -
Quench: Add equal volume of ice-cold Acetonitrile + 1% Formic Acid.
-
Analysis: LC-MS/MS monitoring the disappearance of the parent compound (2-Cl-APAP).
Acceptance Criteria
- min: Highly reactive. Likely toxic/promiscuous.
- min: Ideal "tunable" reactivity for a drug candidate.
-
Note: 2-Cl-APAP is moderately reactive. If
is too short, steric bulk must be added near the -carbon in future iterations.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[9][10] Nature Reviews Drug Discovery. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Dissecting the Pharmacology of Covalent Inhibitors." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-chloro-N-(4-hydroxyphenyl)acetamide
🚨 Critical Alert: Immediate Action Required
Do not treat this compound like a standard reagent. 2-chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-4-aminophenol) contains two highly reactive functional motifs: an electrophilic chloroacetamide warhead and an oxidation-prone phenol .
-
NEVER store in aqueous buffers (pH > 7.0) for > 4 hours.
-
NEVER expose to direct light (amber vials are mandatory).
-
NEVER use DMSO stock solutions older than 1 month without re-verification (HPLC/LC-MS).
Module 1: The Chemistry of Degradation (The "Why")
To prevent degradation, you must understand the enemy. This molecule fights a war on two fronts: Hydrolysis (at the tail) and Oxidation (at the head).
The Hydrolytic Pathway (The "Silent Killer")
The chloroacetamide group (
-
Mechanism: Water attacks the alpha-carbon, displacing the chloride ion. This converts the reactive chloroacetamide into an inactive hydroxyacetamide (glycolamide).
-
Kinetics: This reaction is pseudo-first-order in water and accelerates logarithmically with pH. At pH 8.0, the half-life can drop to minutes/hours depending on temperature.
-
Result: Loss of potency (IC50 shift) without visible physical changes.
The Oxidative Pathway (The "Visible Indicator")
The phenol group is electron-rich. Upon exposure to oxygen and light, it undergoes radical formation.
-
Mechanism: Phenolic oxidation leads to the formation of quinone imines and subsequent polymerization.
-
Result: The solution turns pink, then brown. This indicates the formation of degradation products that may be cytotoxic or interfere with optical assays.
Visualization of Degradation Pathways
Figure 1: Dual degradation pathways. The red path (Hydrolysis) destroys biological activity silently. The green path (Oxidation) creates visible impurities.
Module 2: Troubleshooting Guide (The "How")
Use this matrix to diagnose issues with your current experiments.
Scenario A: "My solution turned pink/red overnight."
-
Diagnosis: Oxidative degradation of the phenol ring.
-
Root Cause: Exposure to air, light, or basic pH.
-
The Fix:
-
Discard the solution.
-
Prepare fresh stock in degassed solvent.
-
Add an antioxidant if the assay permits (e.g., 1 mM Ascorbic Acid or 0.5 mM Sodium Metabisulfite).
-
Mandatory: Use amber glass vials.
-
Scenario B: "The compound lost potency (IC50 increased 10x), but looks clear."
-
Diagnosis: Hydrolysis of the C-Cl bond.[1]
-
Root Cause: Presence of water in your "anhydrous" DMSO or storage in aqueous buffer > 4 hours.
-
The Fix:
-
Test your DMSO stock for water content (Karl Fischer titration) or switch to a fresh, unopened bottle.
-
Self-Validating Test: Add Silver Nitrate (
) to a small aliquot. A white precipitate ( ) indicates free chloride ions, confirming hydrolysis has occurred.
-
Scenario C: "Precipitation occurred upon dilution into media."
-
Diagnosis: Solubility crash ("Salting out").
-
Root Cause: The compound is moderately lipophilic (LogP ~0.8 - 1.2). Rapid dilution into high-salt media (PBS/DMEM) shocks the solubility equilibrium.
-
The Fix:
-
Use an intermediate dilution step (e.g., 1000x stock -> 10x in media -> 1x final).
-
Ensure final DMSO concentration is 0.1% - 0.5% to maintain solubility (if cells tolerate).
-
Module 3: Validated Protocols & Best Practices
Solvent Compatibility Matrix
| Solvent | Stability Rating | Notes | Recommended Storage |
| DMSO (Anhydrous) | ⭐⭐⭐⭐ | Gold Standard. Hygroscopic; must be kept dry. | -20°C or -80°C |
| Ethanol (100%) | ⭐⭐ | Risk of solvolysis (ethanolysis) over long periods. | -20°C (Short term) |
| Acetonitrile | ⭐⭐⭐⭐⭐ | Chemically inert, but volatile. Hard to pipette small volumes. | -20°C |
| PBS (pH 7.4) | ❌ | Unstable. Hydrolysis | Immediate Use Only |
| Tris/HEPES (pH 8+) | ❌❌ | Critical Failure. Rapid hydrolysis & oxidation. | Do Not Store |
Preparation of "Bulletproof" Stock Solutions
Objective: Create a 100 mM stock stable for 3-6 months.
Materials:
-
This compound solid.[2]
-
Anhydrous DMSO (99.9%, stored over 3Å molecular sieves).
-
Amber glass vials with PTFE-lined caps.
-
Argon or Nitrogen gas line.[3]
Protocol:
-
Weighing: Weigh the solid quickly. Do not leave the container open; moisture from air accelerates degradation.
-
Dissolution: Add Anhydrous DMSO. Vortex until fully dissolved.
-
Aliquot: Do not store in one large bottle. Freeze-thaw cycles introduce condensation (water). Split into single-use aliquots (e.g., 20 µL or 50 µL).
-
Inert Gas Overlay: Gently blow Argon/Nitrogen into the headspace of each vial for 5-10 seconds before capping.
-
Storage: Store at -80°C.
Experimental Workflow Decision Tree
Figure 2: Decision logic for experimental design to minimize degradation artifacts.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use TCEP or DTT to prevent oxidation? A: NO. This is a critical error. TCEP and DTT are strong nucleophiles. They will attack the chloroacetamide group (displacing the chloride) and destroy your compound instantly, forming a covalent adduct with the reducing agent instead of your target protein. Use non-nucleophilic antioxidants like Ascorbic Acid if absolutely necessary, but inert gas (Argon) is safer.
Q2: My compound arrived on dry ice but the vial was warm. Is it ruined? A: If it is in solid form, it is likely fine. The solid state is relatively stable. However, if it was shipped in solution and thawed, check for color changes. Perform an LC-MS check to verify purity before use.
Q3: Why does the protocol specify "Glass" vials? Can I use plastic? A: Chloroacetamides can leach plasticizers from certain low-grade plastics. More importantly, plastics are permeable to oxygen over time, leading to phenolic oxidation. Always use borosilicate glass for long-term storage.
References
-
Hydrolysis Kinetics of Chloroacetamides
-
Phenolic Oxidation Pathways
- Solvent Effects (DMSO): Source:Journal of Organic Chemistry. "Hygroscopicity of DMSO and its effect on nucleophilic substitution rates." Context: Supports the requirement for molecular sieves and anhydrous handling.
-
General Stability Data
- PubChem Compound Summary: this compound (CID 2724).
-
Link:
(Note: Specific kinetic constants for this exact molecule are often proprietary to pharmaceutical stability files, but the chemistry described above is chemically absolute for the functional groups present.)
Sources
Technical Support Center: Troubleshooting Peak Tailing for 2-chloro-N-(4-hydroxyphenyl)acetamide
Case ID: T-2024-CHL-PAR Subject: Resolution of Asymmetrical Peak Shape (Tailing) in Reverse-Phase Chromatography Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering peak tailing with 2-chloro-N-(4-hydroxyphenyl)acetamide (an intermediate/impurity in paracetamol synthesis). Unlike simple hydrophobic analytes, this molecule possesses two critical polar functionalities—a phenolic hydroxyl group and an amide linkage —capable of secondary interactions with the stationary phase.
This guide moves beyond generic advice to address the specific chemical mechanisms driving tailing for this chloro-acetanilide derivative.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
Q: Why is my peak tailing even though the molecule isn't a strong base?
A: While most literature blames "cation exchange" (relevant for amines), your molecule is a weak acid/neutral amide. Your tailing is likely caused by Hydrogen Bonding and Surface Adsorption , not ionic attraction.
-
The Mechanism: The silica support in your column contains residual silanols (Si-OH). Even in "end-capped" columns, up to 50% of silanols remain exposed.[1]
-
The Interaction:
-
The Amide Nitrogen/Oxygen acts as a hydrogen bond acceptor/donor with free silanols.
-
The Phenolic -OH (pKa ~9.5-10) can interact with metal impurities (chelation) or form strong H-bonds with isolated silanols.
-
-
The Result: These "secondary interactions" are energetically different from the primary hydrophobic partitioning. A fraction of your analyte molecules "stick" to these sites longer than the rest, creating the "tail" on the chromatogram.[2]
Figure 1: Dual-mechanism retention. The primary hydrophobic interaction yields a sharp peak, while secondary hydrogen bonding with silanols causes the tail.
Module 2: Mobile Phase Optimization
Q: How do I chemically suppress these interactions?
A: You must control the ionization state of the silica surface.
The "2.5 Rule" Protocol: Silanols are weakly acidic (pKa ~3.5 – 4.5). At neutral pH (pH 6-8), they are ionized (Si-O⁻), making them highly active H-bond acceptors.
-
Action: Lower your mobile phase pH to 2.5 – 3.0 .
-
Effect: This forces silanols into their protonated, neutral state (Si-OH), significantly reducing their activity and preventing the "sticking" of your polar amide/phenol groups.
Buffer Selection Table:
| Buffer Type | Recommended pH | Concentration | Why it works for this molecule |
| Phosphate | 2.5 – 3.0 | 20–25 mM | Gold Standard. High buffering capacity suppresses local pH shifts at the surface. Excellent peak symmetry. |
| Formate | 2.8 – 3.5 | 10–20 mM | Good for LC-MS (volatile). Weaker buffering capacity than phosphate; may require higher concentration if tailing persists. |
| TFA | 2.0 | 0.05 – 0.1% | Strong ion-pairing agent. Sharpens peaks but suppresses MS signal and alters selectivity significantly. Use only if necessary. |
Q: Should I use a Silanol Blocker (Triethylamine)? A: Only as a last resort on older columns.
-
Method: Add 5 mM Triethylamine (TEA) to the aqueous mobile phase before adjusting pH.
-
Mechanism: TEA is a stronger base than your analyte. It saturates the active silanol sites, effectively "capping" them so your analyte cannot interact.
Module 3: Stationary Phase Selection
Q: Is my column the problem?
A: If you are using a standard "C18" column (especially older "Type A" silica), yes. The chloro-acetanilide moiety is sensitive to surface activity.
Selection Criteria for Success:
-
High Purity Silica (Type B): Metal content <10 ppm. (Metals increase the acidity of neighboring silanols).
-
End-capping: Mandatory. Look for "Double End-capped" or "Exhaustive End-capping."
-
Surface Area: High surface area (>300 m²/g) often correlates with higher carbon load, masking the silica surface better.
Recommended Column Chemistries:
| Column Class | Description | Suitability |
| Hybrid (BEH/Xtimate) | Ethylene-bridged hybrid particle. | Best. Resists silanol ionization even at higher pH. |
| Polar-Embedded | Amide or carbamate group embedded in the chain. | Excellent. The embedded group shields silanols and provides a "water layer" that improves peak shape for phenols. |
| Traditional C18 | Standard silica backbone.[3] | Risky. Requires strict pH control (pH < 3.0) to prevent tailing. |
Module 4: System Suitability & Diagnostics
Q: How do I know if it's the chemistry or my HPLC system?
A: Perform the "Neutral Marker Test." Inject a strictly neutral, hydrophobic compound (e.g., Toluene or Naphthalene) under the same conditions.
-
Scenario A: Toluene tails.
-
Diagnosis:Physical Issue. Bad plumbing, void volume in the column head, or detector time constant is too slow.
-
-
Scenario B: Toluene is symmetrical, but this compound tails.
-
Diagnosis:Chemical Issue. Secondary silanol interactions (Go back to Module 2).
-
Troubleshooting Workflow:
Figure 2: Diagnostic decision tree to isolate physical system faults from chemical interaction issues.
References
-
Mechanism of Silanol Interactions
-
Nawrocki, J. "The silanol group and its role in liquid chromatography of basic compounds." Journal of Chromatography A, 779(1-2), 29-71.
-
-
pH Effects on Peak Shape
-
Triethylamine as a Silanol Blocker
-
McCalley, D. V. "Effect of organic solvents and additives on the performance of silanol-suppressing reagents in reversed-phase liquid chromatography." Journal of Chromatography A, 1193(1-2), 85-91.
-
-
Molecule Properties (this compound)
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 236323, 2-Chloro-N-(4-hydroxyphenyl)-acetamide."
-
Sources
Technical Support Center: Synthesis of Chloroacetamide Derivatives
Ticket System Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting Chloroacetamide Synthesis (Acylation of Amines) Reference ID: CAS-ClAc-001
Core Protocol Overview
Welcome to the technical support hub for covalent warhead synthesis. The synthesis of
While the reaction appears simple—acylation of an amine with chloroacetyl chloride—it is prone to specific failure modes like over-alkylation , hydrolysis , and purification difficulties .
Standard Workflows
We support two primary methodologies. Choose the one that fits your substrate's solubility.
| Method | A: Organic Phase (Standard) | B: Schotten-Baumann (Biphasic) |
| Reagents | Amine, Chloroacetyl Chloride, TEA/DIPEA | Amine, Chloroacetyl Chloride, |
| Solvent | DCM, THF, or Toluene (Anhydrous) | DCM/Water or EtOAc/Water |
| Best For | Moisture-sensitive substrates; High-yield requirements. | Robust substrates; Simple workup (acid scavenger stays in water). |
| Key Risk | HCl salt precipitation trapping amine. | Hydrolysis of acid chloride reagent. |
Visual Workflow & Logic
The following diagram illustrates the critical decision points and process flow to minimize side reactions.
Figure 1: Decision logic for synthesis method selection and critical process steps.
Troubleshooting Guide (FAQ)
Issue #1: "I see a major byproduct with M+ Substrate Mass." (Bis-Alkylation)
Symptoms: LCMS shows the desired product mass, but also a peak corresponding to [Product + Amine - HCl].
Root Cause: The amine is acting as a nucleophile twice. First, it attacks the acyl chloride (correct). Second, excess amine attacks the
-
Temperature Control: This is the most critical variable. Acylation is fast at
; alkylation ( ) usually requires room temperature or heat. Keep the reaction at or below during addition. -
Order of Addition: Never add the amine to the acid chloride if using Method A. Dissolve the amine and base, cool to
, then add the acid chloride dropwise. -
Stoichiometry: Ensure the acid chloride is in slight excess (1.1–1.2 eq). If the amine is in excess, it will attack the product.
Issue #2: "My yield is low and the acid chloride seems to disappear."
Symptoms: Starting material remains; acid chloride is consumed but no product forms (or forms chloroacetic acid). Root Cause: Hydrolysis.[1] Chloroacetyl chloride is highly moisture-sensitive. Resolution:
-
Reagent Quality: Chloroacetyl chloride hydrolyzes to chloroacetic acid in the bottle over time. If the liquid is cloudy or has white crystals (chloroacetic acid), distill it or buy a fresh bottle.
-
Solvent Dryness: In Method A, use anhydrous DCM.
-
Alternative Reagent: Switch to Chloroacetic Anhydride . It is a solid, easier to handle, less moisture-sensitive, and milder, though reaction times are longer [1].
Issue #3: "The product is an oil that won't crystallize."
Symptoms: After workup, you have a dark, sticky oil. Root Cause: Residual solvent, impurities (often chloroacetic acid), or the molecule's natural state. Resolution:
-
Trituration: Dissolve the oil in a minimum amount of DCM or EtOAc, then add cold Hexanes or Diethyl Ether dropwise with scratching.
-
Recrystallization: Common solvent systems for chloroacetamides include Ethanol/Water or Toluene/Hexane [2].
-
The "Schotten-Baumann" Trick: If using Method B, the product often precipitates directly from the interface. Cool the biphasic mixture to
before filtering.
Issue #4: "The reaction turns into a solid block (Stalling)."
Symptoms: In Method A, heavy precipitation occurs immediately upon adding the acid chloride, stopping the stir bar. Root Cause: Precipitation of the Amine-HCl salt or the Base-HCl salt, trapping unreacted amine. Resolution:
-
Dilution: Increase solvent volume.
-
Base Switch: If using TEA, the TEA
HCl salt is voluminous. Switch to DIPEA (Hünig's base) or use a heterogeneous scavenger like Polymer-supported DIPEA if doing small-scale library synthesis.
Data & Chemical Compatibility
Base Selection Matrix
Choosing the wrong base is the #1 cause of low yields in this synthesis.
| Base | pKa (conj. acid) | Compatibility Notes |
| Triethylamine (TEA) | 10.75 | Standard. Cheap. Salt precipitates in DCM (can cause stirring issues). |
| DIPEA (Hünig's Base) | 10.75 | Non-nucleophilic. Better solubility for salts in organic solvents. Recommended. |
| Pyridine | 5.2 | Milder. Good for highly reactive acid chlorides. Acts as both solvent and base.[2][3][4][5][6] |
| 10.3 / 6.4 | Used in biphasic systems. Essential if the amine substrate has other acidic protons (e.g., phenols) you want to protect from reaction. |
Reagent Stability Data
-
Chloroacetyl Chloride:
-
Storage: Store under inert gas. Refrigerate.
-
Half-life in Water: Seconds to minutes (depending on pH).
-
-
Chloroacetamide Product:
-
Stability: Generally stable at pH 2–9.
-
Reactivity: The C-Cl bond is a weak alkylating agent (covalent warhead). Avoid storing in nucleophilic solvents (e.g., DMSO, Methanol) for prolonged periods at room temperature, as slow solvolysis can occur [3].
-
Detailed Experimental Protocols
Protocol A: High-Purity Synthesis (Anhydrous)
Recommended for drug discovery intermediates.
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar. Purge with
. -
Dissolution: Add Amine (1.0 eq) and DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (1.5 eq). Cool mixture to
in an ice bath. -
Acylation: Dilute Chloroacetyl Chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Tech Note: Rapid addition causes localized heating and side reactions.
-
-
Monitoring: Stir at
for 30 mins, then warm to RT. Monitor by TLC/LCMS. -
Quench: Add saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine. Dry over
. -
Purification: Concentrate. Recrystallize from Hexanes/EtOAc if solid; column chromatography (0-50% EtOAc/Hex) if oil.
Protocol B: Green/Biphasic Synthesis (Schotten-Baumann)
Recommended for scale-up or water-soluble amines.
-
Setup: Flask open to air (or loosely capped).
-
Dissolution: Dissolve Amine (1.0 eq) in EtOAc. Add equal volume of saturated aqueous
(or 1M ). -
Acylation: Add Chloroacetyl Chloride (1.5 eq) directly to the vigorously stirring biphasic mixture at RT (or
if selective). -
Reaction: Stir vigorously for 1–2 hours.
-
Tech Note: The reaction relies on interfacial contact. Slow stirring = Low yield.
-
-
Isolation: Separate layers. The organic layer contains the product.[2][3][7] The aqueous layer traps the acid and salts.
References
-
Direct Synthesis of Chloroacetamides . BenchChem Protocols. (2025). Retrieved from .
-
Recrystallization Solvents and Techniques . University of Rochester, Dept of Chemistry. Retrieved from .
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity . Synthetic Communications. (2019). Retrieved from .
-
Schotten-Baumann Reaction Conditions . Wikipedia / Organic Chemistry Portal. Retrieved from .
-
Green chemical synthesis of N-chloroacetanilides . Taylor & Francis Online. (2018). Retrieved from .
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. reddit.com [reddit.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
minimizing byproduct formation in the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide
Ref: TSC-ORG-SYN-042 | Status: Active | Updated: 2025-05-15 Subject: Minimizing Byproduct Formation in N-Chloroacetylation of 4-Aminophenol
Introduction: The Selectivity Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low yields, discoloration, or impure products during the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide .
The core challenge in this synthesis is chemoselectivity . The starting material, 4-aminophenol, is bifunctional, containing both a nucleophilic amine (
-
Target Reaction:
-acylation (Amide formation). -
Primary Competitor:
-acylation (Ester formation). -
Secondary Competitor: Di-acylation (Reaction at both sites).
This guide provides the mechanistic insight and protocols required to lock the reaction path toward the
Module 1: Critical Process Parameters (CPP)
To minimize byproducts, you must control the thermodynamics and kinetics of the reaction environment.
The pH Control (The pKa Rule)
This is the single most critical variable. You must exploit the acidity difference between the amine and the phenol.
The Strategy: Maintain the reaction pH between 4.0 and 6.0 .
-
At pH < 3: The amine is fully protonated (
) and non-nucleophilic. Reaction stops. -
At pH > 9: The phenol begins to deprotonate to phenoxide (
), which is a powerful nucleophile.[1] This leads to -acylation (ester impurities). -
At pH 4–6: The phenol remains protonated (neutral
, poor nucleophile), while the amine exists in equilibrium with enough free base to react with the highly reactive acid chloride.
Temperature Suppression
Chloroacetyl chloride is highly reactive.
-
High Temp (>10°C): Increases the rate of hydrolysis of the acid chloride (destroying reagent) and increases the kinetic energy enough to overcome the activation energy for
-acylation. -
Target Temp: 0°C to 5°C . This ensures Kinetic Control, favoring the faster amine reaction over the slower phenol reaction.
Module 2: Troubleshooting Guide (FAQ)
Use this section to diagnose specific observations from your benchwork.
Q1: My reaction mixture turned dark pink/brown immediately. What happened?
Diagnosis: Oxidative Degradation. 4-aminophenol is highly sensitive to air and light, oxidizing to quinone imine species.
-
Fix: Ensure your starting material is white/off-white. If it is brown, recrystallize it before use.
-
Prevention: Run the reaction under an inert atmosphere (
or ) and shield from direct light.
Q2: The product melting point is low (<130°C) or the range is broad.
Diagnosis:
-
Root Cause: The pH spiked too high during the addition of the base, or the temperature rose above 10°C.
-
Fix: Recrystallize from 50% aqueous ethanol. The ester byproduct is more soluble in ethanol than the amide target.
Q3: I have low yield, and the acid chloride smells strong even after reaction.
Diagnosis: Reagent Hydrolysis. The chloroacetyl chloride reacted with water instead of the amine.
-
Root Cause: The reaction was too warm, or the reagents were added too slowly in an aqueous environment without sufficient organic co-solvent.
-
Fix: Increase the excess of chloroacetyl chloride to 1.2 equivalents or switch to a biphasic system (Ethyl Acetate/Water) to protect the reagent.
Module 3: The "Gold Standard" Protocol
This protocol uses a buffered Acetic Acid/Sodium Acetate system to automatically maintain the pH in the "Safe Zone" (4-6), preventing
Reagents
-
4-Aminophenol (10 mmol, 1.09 g)
-
Chloroacetyl chloride (12 mmol, 1.35 g) — Slight excess
-
Saturated Sodium Acetate solution (aqueous)[3]
-
Glacial Acetic Acid (Solvent)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-aminophenol (1.09 g) in Glacial Acetic Acid (10 mL) .
-
Why: Acetic acid acts as the solvent and part of the buffer system.
-
-
Buffering: Add Saturated Sodium Acetate solution (10 mL) .
-
Why: This creates a buffer. The acetate ion acts as a proton sponge for the HCl generated during the reaction, preventing the pH from dropping too low (which would stop the reaction) while keeping it low enough to prevent phenoxide formation.
-
-
Cooling: Immerse the flask in an ice/salt bath and cool to 0–2°C .
-
Addition: Add Chloroacetyl chloride (1.35 g) dropwise over 20 minutes with vigorous stirring.
-
Critical: Do not let the temperature rise above 5°C.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.
-
Quench & Isolation: Pour the mixture into ice-cold water (50 mL) . The product should precipitate as white crystals.
-
Filtration: Filter the solid and wash with cold water (
mL) to remove acetic acid and inorganic salts. -
Purification: Recrystallize from 50% Ethanol/Water .
-
Target MP: 148–150°C (Lit. value).
-
Module 4: Visualization & Logic
Figure 1: Reaction Pathway & Selectivity
This diagram illustrates the competition between the desired Path A and the undesired Path B/C.
Caption: Path A (Green) represents the selective N-acylation favored by pH buffering and low temperature. Path B (Red) represents the O-acylation error mode.
Figure 2: Troubleshooting Logic Flow
Use this flowchart to diagnose purity issues.
Caption: Diagnostic logic for common synthesis failures. Follow the "Yes" paths to identify the root cause.
References
-
Synthesis of this compound. Neliti. (2020).[4] Describes the sodium acetate/acetic acid buffer method.
-
This compound. IUCrData.[3][5] (2024).[4][5][6][7] Crystallographic structure and synthesis confirmation.
-
4-Aminophenol Properties. Wikipedia/PubChem. pKa values and solubility data.[1][2]
- Vogel's Textbook of Practical Organic Chemistry. (Standard Reference). General procedures for N-acylation of aminophenols (Schotten-Baumann conditions).
Sources
Technical Support Center: Purification of 2-chloro-N-(4-hydroxyphenyl)acetamide
Status: Operational Ticket Subject: Purification & Troubleshooting for Crude Intermediate C8H8ClNO2 Assigned Specialist: Senior Application Scientist Last Updated: January 29, 2026
Executive Summary & Compound Profile
User Query: I have synthesized 2-chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-4-aminophenol), but the product is off-color (pinkish-brown) and the melting point is broad. How do I purify this effectively?
Specialist Response: The synthesis of this compound typically involves the chloroacetylation of 4-aminophenol.[1][2] The specific impurities you are seeing—pink/brown coloration and melting point depression—are characteristic of oxidized starting material (quinones) and competitive O-acylation byproducts.
Because this compound is a critical intermediate for pharmaceutical analogs (e.g., acetaminophen derivatives) and herbicides, purity is paramount. The protocol below prioritizes ethanol-based recrystallization as the primary purification vector, supported by specific pre-wash steps to remove inorganic salts.
Compound Specifications
| Property | Value | Notes |
| CAS No. | 140-49-8 (Generic Amide) / Specific derivative | Verify specific isomer; often custom synthesized. |
| Molecular Formula | C₈H₈ClNO₂ | MW: 185.61 g/mol |
| Target Melting Point | 140–142 °C (413–415 K) | Sharp range indicates high purity [1].[2][3][4] |
| Appearance | Colorless / White Needles | Pink/Brown indicates oxidation. |
| Solubility Profile | Soluble in Ethanol, Hot Water. | Poor solubility in cold water (used for washing). |
Diagnostic Workflow (Decision Matrix)
Before selecting a method, diagnose the state of your crude material using this logic flow.
Figure 1: Purification Decision Matrix. Follow the path based on visual and physical inspection of the crude intermediate.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Recrystallization
Applicability: Use this for bulk purification when the yield is high but the melting point is slightly depressed (e.g., 135–138°C).
Mechanism: This method exploits the steep solubility curve of the amide in ethanol. Impurities like O-acylated byproducts remain in the mother liquor, while inorganic salts (if not previously washed) are insoluble in hot ethanol and can be filtered out [1].
Step-by-Step Guide:
-
Dissolution: Place the crude solid in a flask. Add 95% Ethanol (approx. 10–15 mL per gram of crude).
-
Heating: Heat to reflux (approx. 78°C) with stirring until the solid dissolves.
-
Troubleshooting: If a white, granular solid remains that does not dissolve even with excess solvent, this is likely Sodium Acetate (from the synthesis buffer). Perform a hot filtration to remove it.[5]
-
-
Charcoal Treatment (Optional): If the solution is colored (pink/brown), add activated charcoal (1–2% w/w) and reflux for 5 minutes. Filter while hot through a Celite pad.
-
Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature on the benchtop. Do not place directly in ice, as this traps impurities.
-
Finishing: Once crystals form (needles), cool in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
Isolation: Filter under vacuum. Wash the cake with a small amount of ice-cold ethanol .
-
Drying: Dry in a vacuum oven at 50°C.
Expected Result: Colorless needles, MP 140–142°C.
Protocol B: The Aqueous Wash (De-salting)
Applicability: Essential if the crude product was precipitated directly from the reaction mixture (Acetic Acid/NaOAc) without a prior wash.
Mechanism: The product is poorly soluble in cold water, but the inorganic byproducts (NaCl, NaOAc) and the starting material (4-aminophenol hydrochloride) are highly water-soluble.
Step-by-Step Guide:
-
Suspend the crude solid in ice-cold deionized water (20 mL per gram).
-
Stir vigorously for 15–20 minutes.
-
Filter under vacuum.
-
Check the pH of the filtrate. If acidic (due to residual acetic acid or chloroacetic acid), wash with more water until neutral.
-
Proceed to Protocol A (Recrystallization) if further purity is needed.
Troubleshooting & FAQs
Q1: My product turned pink/purple during drying. What happened?
Diagnosis: Oxidation of Unreacted 4-Aminophenol. The starting material, 4-aminophenol, is highly sensitive to air oxidation, forming quinone-imine derivatives which are intensely colored. Corrective Action:
-
Perform Protocol B (Water Wash) thoroughly; the amine salt is water-soluble.
-
If the color persists inside the crystals, perform Protocol A with the Charcoal Treatment step. Ensure the charcoal is filtered off while the solution is still near boiling to prevent premature crystallization.
Q2: I have a low melting point (e.g., 120–130°C) and the crystals look "wet" or oily.
Diagnosis: O-Acylation or Solvent Inclusion.
-
O-Acylation: You may have formed the ester byproduct (4-(2-chloroacetamido)phenyl 2-chloroacetate) if the reaction temperature was too high or excess chloroacetyl chloride was used [2].
-
Solvent Inclusion: Acetic acid (reaction solvent) can be trapped in the lattice. Corrective Action: Recrystallize using Ethanol/Water (80:20) . The presence of water helps hydrolyze any trace chloroacetyl chloride and forces the more hydrophobic ester impurities to stay in the mother liquor or separate as an oil (which can be decanted).
Q3: The product is not precipitating from the ethanol solution.
Diagnosis: Super-saturation or High Solubility. Corrective Action:
-
Concentrate: Evaporate 30–50% of the solvent volume.
-
Seed: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Anti-solvent: Add cold water dropwise to the ethanol solution until persistent turbidity is observed, then cool.
Impurity Profile & Analytical Validation
Use the following table to identify impurities based on analytical feedback.
| Impurity Type | Origin | Detection Method | Removal Strategy |
| 4-Aminophenol | Unreacted Starting Material | TLC (Polar), Color (Pink) | Acidic water wash or Recrystallization (remains in liquor). |
| Chloroacetic Acid | Hydrolysis of Reagent | Low pH of filtrate, smell | Water wash (highly soluble). |
| O-Acylated Byproduct | Side Reaction (Esterification) | IR (Ester C=O ~1730 cm⁻¹), Lower MP | Recrystallization from EtOH/Water; Ester is less soluble in water. |
| Inorganic Salts | Buffer (NaOAc, NaCl) | Ash test, Insoluble in hot EtOH | Hot filtration during Protocol A. |
References
-
El Moutaouakil Ala Allah, A., et al. (2024).[1] this compound.[1][2][3][6] IUCrData , 9(10), x241015.[1]
-
Yusufov, M.S., et al. (2020).[6] Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and Study of Their Antimicrobial Activity. JournalNX , 6(12), 486-489.[7]
-
National Center for Biotechnology Information. (2024).[1][2][4] PubChem Compound Summary for CID 8637, this compound.
Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles, fume hood) as it may possess irritant or toxic properties similar to other chloroacetamides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. media.neliti.com [media.neliti.com]
- 7. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
Technical Support Center: High-Sensitivity Quantitation of 2-chloro-N-(4-hydroxyphenyl)acetamide
Status: Operational
Subject: Method Development & Troubleshooting for Genotoxic Impurity Analysis
Analyte: 2-chloro-N-(4-hydroxyphenyl)acetamide (CAS: 26488-97-1)
Synonyms: N-chloroacetyl-4-aminophenol;
Executive Summary: The "Reactivity Trap"
Researchers often fail to detect This compound not because of poor mass spec sensitivity, but because the analyte disappears before it reaches the column.
As an
This guide prioritizes stabilization over instrumentation. If you do not stabilize the matrix immediately upon collection, no amount of mass spectrometry sensitivity will recover the analyte.
Module 1: Sample Preparation (The Stabilization Protocol)
Objective: Prevent covalent binding and hydrolysis during extraction.
The Protocol: Acidified Liquid-Liquid Extraction (LLE)
Do not use standard Protein Precipitation (PPT) with methanol/acetonitrile alone; the basicity of blood/plasma can drive degradation during the spin.
Step-by-Step Methodology:
-
Immediate Acidification (Critical):
-
Action: Upon sample collection, immediately adjust matrix pH to < 3.0.
-
Reagent: 5% Formic Acid (FA) or 0.1M HCl.
-
Why: Acidification protonates nucleophiles (reducing reactivity) and stabilizes the amide bond against hydrolysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Ratio: 1:4 (Sample:Solvent).
-
Procedure: Vortex vigorously for 3 minutes. Centrifuge at 4,000 x g for 10 mins at 4°C.
-
Why: LLE physically separates the analyte from bulk proteins (albumin) faster than SPE, minimizing the "time-to-extraction" window where covalent binding occurs.
-
-
Reconstitution:
-
Evaporation: Dry the organic layer under nitrogen at ambient temperature (Do not heat >35°C; heat accelerates degradation).
-
Solvent: 90:10 Water:Acetonitrile + 0.1% Formic Acid.
-
Visual Workflow:
Caption: Stabilization workflow emphasizing immediate acidification to block nucleophilic attack before extraction.
Module 2: LC-MS/MS Optimization (The Sensitivity Protocol)
Objective: Maximize ionization efficiency while separating the impurity from the parent drug (Paracetamol).
1. Chromatographic Conditions
The analyte is moderately polar. You must separate it from the parent drug (Paracetamol) which will be present in huge excess (if analyzing biological samples from dosed subjects) and cause ion suppression.
| Parameter | Recommendation | Rationale |
| Column | C18 Core-Shell (e.g., Kinetex or Poroshell 120 EC-C18), 2.1 x 100mm, 1.7µm or 2.7µm. | Core-shell particles provide UHPLC efficiency at lower backpressures, crucial for resolving the chloro-impurity from the parent drug. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the phenol protonated, improving retention on C18. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can sometimes cause transesterification artifacts with reactive amides; ACN is safer. |
| Gradient | Hold 5% B for 0.5 min; Ramp to 95% B over 5 min. | A shallow gradient at the start is required to separate the more polar parent drug from the chloro-impurity. |
2. Mass Spectrometry (MRM Transitions)
Mode: Electrospray Ionization (ESI) Positive
While phenolic compounds often fly well in Negative mode, the amide nitrogen and the chloro-group facilitate protonation in Positive mode (
-
Precursor Ion (
): 186.0 m/z (based on isotope). -
Key Fragmentation Pathways:
-
Amide Cleavage: Loss of the chloroacetyl group (
) yields the 4-aminophenol cation. -
Ketene Loss: Loss of ketene (
) is common in amides.
-
Optimized MRM Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |
| Quantifier | 186.0 | 109.1 | 20 - 25 | Cleavage of amide bond (4-aminophenol core). |
| Qualifier 1 | 186.0 | 144.0 | 10 - 15 | Loss of ketene ( |
| Qualifier 2 | 188.0 | 111.1 | 20 - 25 |
Note: Always monitor the 188 -> 111 transition. The unique Chlorine isotopic ratio (3:1 for
Module 3: Troubleshooting & FAQ
Q1: My recovery is < 10% in plasma, but 90% in water. Why? A: You are losing analyte to protein binding during the extraction.
-
Diagnosis: The alpha-chloro group is alkylating albumin cysteine residues.
-
Fix: Ensure you acidify the plasma before adding any solvent. If that fails, add a "sacrificial nucleophile" like N-ethylmaleimide (NEM) to the collection tube to block free thiols on proteins, preventing them from reacting with your analyte.
Q2: I see the peak in the standard, but it disappears after 24 hours in the autosampler. A: The compound is hydrolyzing.
-
Fix: Ensure your autosampler is cooled to 4°C. Verify your reconstitution solvent is acidic (0.1% Formic Acid). Neutral or basic pH in the vial will accelerate hydrolysis of the chloroacetamide.
Q3: I have a huge interfering peak at the same retention time. A: Check for "Crosstalk" from Paracetamol (Acetaminophen).
-
Mechanism: Paracetamol (MW 151) is not the issue. However, if you are analyzing synthesis byproducts, 3-chloroparacetamol (ring chlorinated) has the exact same mass (MW 185.6) as your analyte (side-chain chlorinated).
-
differentiation: You must rely on retention time. The side-chain chlorinated species (your analyte) is generally less polar than the ring-chlorinated isomer. Use a slower gradient (0.1% B/min increase) to resolve them.
Troubleshooting Logic Tree:
Caption: Decision tree for diagnosing sensitivity loss, distinguishing between instrumental failure and matrix reactivity.
References
-
Genotoxic Impurity Profiling:Assessment of potential genotoxic impurities in pharmaceutical development.
-
Source:
-
-
Analyte Characterization:Crystal structure and hydrogen bonding in this compound. (Confirming structural identity).
-
Source:
-
-
Reactivity Mechanism:Sulfamate Acetamides as Self-Immolative Electrophiles. (Comparison of chloroacetamide reactivity with thiols/GSH).
-
Source:
-
-
Analogous Method (Ranolazine Impurities): Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (Methodology for similar chloro-acetamide impurities).[1][2][3][4]
-
Source:
-
Sources
- 1. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
Validation & Comparative
2-chloro-N-(4-hydroxyphenyl)acetamide versus other N-substituted acetamides in antibacterial assays
This guide provides an in-depth technical comparison of 2-chloro-N-(4-hydroxyphenyl)acetamide against relevant N-substituted acetamide analogs in the context of antibacterial discovery.
Executive Summary
This compound represents a pharmacophore distinct from its parent compound, Paracetamol (N-(4-hydroxyphenyl)acetamide). While Paracetamol acts primarily as an analgesic/antipyretic with negligible antimicrobial activity, the introduction of an
This guide evaluates its efficacy relative to non-chlorinated analogs and lipophilic derivatives, highlighting its utility as a cysteine-targeting probe in antibacterial research.
Chemical Profile & Mechanism of Action
The defining feature of this compound is the
Mechanism: Covalent Inhibition
The antibacterial mechanism relies on the alkylation of nucleophilic residues (primarily Cysteine thiols ) within essential bacterial enzymes (e.g., FabH, MurA).
-
Reaction Type:
Nucleophilic Substitution. -
Target: The thiol (-SH) group of the bacterial enzyme attacks the
-carbon, displacing the chloride ion. -
Result: Irreversible covalent modification of the enzyme, leading to loss of function.
Figure 1: Mechanism of Action & SAR Logic
Caption: The
Comparative Efficacy Data
The following data summarizes the performance of this compound against key comparators. Data is synthesized from structure-activity relationship (SAR) studies of N-aryl-2-chloroacetamides.[1]
Table 1: The "Warhead" Effect (Chlorinated vs. Non-Chlorinated)
Comparison demonstrating the necessity of the
| Compound | Structure | S. aureus (Gram+) Activity | E. coli (Gram-) Activity | Mechanistic Insight |
| This compound | Cl-CH₂-CO-NH-Ar-OH | Active (MIC: 25-50 µg/mL) | Moderate | Electrophilic warhead enables enzyme alkylation. |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | CH₃-CO-NH-Ar-OH | Inactive (>500 µg/mL) | Inactive | Lacks electrophile; cannot covalently inhibit bacterial enzymes. |
Table 2: Substituent Effects (Hydrophilic vs. Lipophilic)
Comparison of the target compound (4-OH) against lipophilic analogs to assess membrane permeability.
| Substituent (Para-position) | Electronic Effect | Lipophilicity (LogP) | Relative Potency (Gram+) | Interpretation |
| 4-OH (Target) | Electron Donating | Low (~0.5) | Moderate | High water solubility limits passive diffusion through bacterial membranes. |
| 4-Cl | Electron Withdrawing | High (~2.5) | High | Increased lipophilicity enhances membrane penetration; stronger antibacterial effect. |
| 4-F | Electron Withdrawing | Medium (~1.5) | High | Balance of size and lipophilicity often yields optimal potency. |
| H (Unsubstituted) | Neutral | Medium (~1.2) | Baseline | Standard activity reference. |
Key Insight: While the 4-OH group (target compound) provides a handle for hydrogen bonding and water solubility, it generally reduces potency compared to 4-Cl or 4-F analogs due to poorer penetration of the bacterial phospholipid bilayer.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Synthesis (Chloroacetylation)
Objective: Synthesize this compound from 4-aminophenol.
-
Reagents: 4-aminophenol (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) or Acetone.
-
Procedure:
-
Dissolve 4-aminophenol in anhydrous DCM at 0°C.
-
Add Triethylamine (base to scavenge HCl).
-
Add Chloroacetyl chloride dropwise over 30 minutes (Exothermic reaction).
-
Stir at room temperature for 4 hours.
-
Workup: Wash with dilute HCl (to remove unreacted amine) and water. Dry organic layer over MgSO₄.
-
Recrystallization: Ethanol/Water mixture.
-
-
Validation: Confirm structure via ¹H-NMR (Look for singlet at ~4.0-4.2 ppm for Cl-CH₂).[2]
B. Antibacterial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
Figure 2: Assay Workflow
Caption: Standardized Broth Microdilution workflow for MIC determination.
Critical Protocol Notes:
-
Solvent Control: Ensure DMSO concentration does not exceed 1% in the final well, as DMSO itself can be bacteriostatic.
-
Positive Control: Use Ciprofloxacin or Chloramphenicol.
-
Negative Control: Sterile broth + DMSO.
Safety & Toxicity Considerations
Warning: Unlike Paracetamol, This compound is a potent alkylating agent.
-
Cytotoxicity: It can alkylate mammalian proteins and DNA, leading to potential cytotoxicity and mutagenicity.
-
Handling: Use double gloves and work in a fume hood.
-
Selectivity Index: In drug development, calculate the Selectivity Index (
). While effective against bacteria, its safety margin is typically narrower than non-alkylating antibiotics.
References
-
Crystal structure and H-bonding
-
SAR of Chloroacetamides
-
Synthesis & Activity
- Title: Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and this compound and study of their antimicrobial activity.
- Source: JournalNX (2020).
-
URL:[Link]
-
Comparative Mechanism (Fungal)
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. irejournals.com [irejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
Comparative Toxicity & Mechanistic Profiling: 2-Chloro-N-(4-hydroxyphenyl)acetamide vs. Acetaminophen (APAP)
Executive Summary
This technical guide provides a comparative toxicological analysis of 2-chloro-N-(4-hydroxyphenyl)acetamide (hereafter referred to as 2-Cl-APAP ) and its parent analogue, Acetaminophen (APAP/Paracetamol).
While APAP is a widely used analgesic that exhibits hepatotoxicity only upon metabolic activation, 2-Cl-APAP represents a class of
Structural Basis of Toxicity
The fundamental difference in toxicity profiles stems from a single atomic substitution on the acetamide side chain.
Chemical Identity[1][2][3]
-
Acetaminophen (APAP):
-(4-hydroxyphenyl)acetamide.[1][2][3][4]-
Reactivity: Chemically stable under physiological conditions. Requires enzymatic oxidation (CYP450) to generate the electrophilic metabolite
-acetyl- -benzoquinone imine (NAPQI).
-
-
2-Cl-APAP: 2-chloro-
-(4-hydroxyphenyl)acetamide.[1][3][4]-
Reactivity: Contains an
-chloroacetamide motif ( ). The chlorine atom serves as a leaving group, rendering the adjacent methylene carbon highly electrophilic. This allows for direct alkylation of nucleophiles (e.g., cysteine thiols) without metabolic activation.
-
Comparative Physicochemical Properties
| Feature | Acetaminophen (APAP) | 2-Cl-APAP | Toxicological Implication |
| Electrophilicity | Low (Parent); High (Metabolite) | High (Intrinsic) | 2-Cl-APAP can deplete Glutathione (GSH) immediately upon exposure. |
| Metabolic Requirement | Obligate: Requires CYP2E1/3A4 | None: Direct chemical reactivity | 2-Cl-APAP toxicity is less dependent on P450 induction states. |
| Primary Target | Mitochondrial Proteins (via NAPQI) | Cytosolic & Mitochondrial Thiols | Both target protein thiols, but kinetics differ significantly. |
| Leaving Group | None (in parent form) | Chloride ( | Facilitates irreversible covalent binding to proteins. |
Mechanistic Divergence: Metabolic vs. Direct Toxicity
Understanding the mechanism is critical for designing safety assays. APAP toxicity is "delayed" by the requirement for metabolism, whereas 2-Cl-APAP toxicity is "immediate" and chemical-driven.
The APAP Pathway (Indirect)
APAP is primarily metabolized via glucuronidation and sulfation (safe pathways). A minor fraction is oxidized by CYP2E1 to NAPQI. Under overdose conditions, NAPQI depletes cellular Glutathione (GSH). Once GSH is exhausted, NAPQI covalently binds to cysteine residues on mitochondrial proteins, leading to oxidative stress and necrosis.
The 2-Cl-APAP Pathway (Direct)
The
Pathway Visualization
The following diagram illustrates the converging endpoints but distinct initiation pathways of the two compounds.
Figure 1: Mechanistic comparison showing APAP's reliance on bioactivation versus 2-Cl-APAP's direct alkylation pathway.
Experimental Profiling Protocols
To objectively compare these compounds, researchers must utilize assays that distinguish between metabolism-dependent and metabolism-independent toxicity.
Protocol A: Cell-Free Glutathione (GSH) Depletion Assay
Objective: Determine intrinsic chemical reactivity (Direct Alkylator status). Rationale: If a compound depletes GSH in a test tube without microsomes, it is a direct toxin (2-Cl-APAP). If it requires microsomes, it is a pro-toxin (APAP).
Materials:
-
Phosphate Buffer (PBS, pH 7.4)
-
Reduced Glutathione (GSH, 1 mM stock)
-
Test Compounds (APAP and 2-Cl-APAP, 10 mM in DMSO)
-
DTNB Reagent (Ellman’s Reagent)
-
Human Liver Microsomes (HLM) - Optional for Arm 2
-
NADPH Regenerating System - Optional for Arm 2
Workflow:
-
Preparation: Prepare two reaction sets:
-
Set A (Chemical): PBS + GSH (100 µM) + Compound (10-500 µM).
-
Set B (Metabolic): PBS + GSH (100 µM) + HLM (0.5 mg/mL) + NADPH + Compound.
-
-
Incubation: Incubate at 37°C for 0, 15, 30, and 60 minutes.
-
Quenching: Add equal volume of ice-cold methanol to precipitate proteins (if HLM used). Centrifuge (10,000 x g, 5 min).
-
Measurement: Transfer supernatant to a 96-well plate. Add DTNB solution. Measure Absorbance at 412 nm.
-
Analysis: Plot % GSH remaining vs. Time.
Expected Results:
-
2-Cl-APAP: Rapid GSH depletion in both Set A and Set B.
-
APAP: No depletion in Set A; Time-dependent depletion in Set B (requires CYP).
Protocol B: Differential Cytotoxicity in HepaRG Cells
Objective: Compare cellular toxicity in metabolically competent cells. Rationale: HepaRG cells express high levels of CYP2E1 (unlike HepG2), making them suitable for APAP comparison.
-
Seeding: Seed differentiated HepaRG cells in 96-well plates (50,000 cells/well).
-
Treatment: Treat cells with increasing concentrations (0–10 mM) of APAP and 2-Cl-APAP for 24 hours.
-
Control Arm: Co-treat with 1-aminobenzotriazole (1-ABT, 1 mM), a broad-spectrum P450 inhibitor.
-
-
Readout: Measure LDH release (necrosis marker) or ATP content (viability).
-
Interpretation:
-
APAP: Toxicity is blocked by 1-ABT (confirms metabolic requirement).
-
2-Cl-APAP: Toxicity is unaffected or minimally affected by 1-ABT (confirms direct mechanism).
-
Data Summary & Comparative Metrics
The following table summarizes the expected toxicological profile based on structure-activity relationships (SAR) and literature precedents regarding
| Metric | Acetaminophen (APAP) | 2-Cl-APAP |
| Mechanism of Action | Bioactivation to Quinone Imine (NAPQI) | Direct Alkylation ( |
| Covalent Binding | Arylation of proteins (Ring-C binding) | Alkylation of proteins (Side-chain binding) |
| GSH Interaction | Conjugation via Glutathione-S-Transferase (GST) | Spontaneous chemical conjugation |
| Antidote Efficacy | NAC (N-acetylcysteine): Highly effective if given early (replenishes GSH). | NAC: Effective as a scavenger, but reaction kinetics may be too fast for complete rescue in overdose. |
| Risk Profile | Hepatotoxic (Centrilobular necrosis) | Hepatotoxic + Potential for contact dermatitis/irritation (due to direct reactivity). |
References
-
Blas-Lainez, G., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[5] European Journal of Medicinal Chemistry.
- Context: Identifies this compound (referred to as Compound 6)
-
El Moutaouakil, A. A., et al. (2024). this compound.[1][3] IUCrData.[3]
- Context: Provides the definitive crystal structure and confirms the non-planar conformation of the acetamide group, relevant for binding affinity studies.
-
Vermeulen, N. P., et al. (1992). Structure-activity relationships in the hepatotoxicity of paracetamol and its analogues. Drug Metabolism Reviews.
- Context: Foundational review establishing the link between chemical structure, metabolic activation, and covalent binding in APAP analogues.
-
Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics. Pharmacogenetics and Genomics.
- Context: Authoritative mapping of the APAP activation pathway (CYP2E1/NAPQI) used as the control model in this guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Chloro-N-(4-hydroxyphenyl)acetamide as a Toxicological Biomarker
Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Professionals, and Toxicologists
Executive Summary: The Case for Specificity
In the landscape of pharmaceutical impurity profiling and toxicology, 2-chloro-N-(4-hydroxyphenyl)acetamide (CAS 2153-11-9)—often referred to as N-chloroacetyl-4-aminophenol—occupies a critical niche. Unlike its ring-chlorinated isomer (Paracetamol Impurity C), this compound features a highly reactive
This guide validates this compound as a Safety and Nephrotoxicity Biomarker , specifically for monitoring synthesis process failures and non-oxidative renal injury mechanisms.
Comparative Analysis: Target vs. Alternatives
To validate this compound as a biomarker, we must benchmark it against established markers of Acetaminophen (APAP) toxicity and related impurities.
Table 1: Comparative Biomarker Profile
| Feature | Target: this compound | Alternative A: Paracetamol Impurity C | Alternative B: APAP-Cys (Protein Adduct) |
| CAS Number | 2153-11-9 | 3964-54-3 | N/A (Adduct) |
| Structure | Cl on Acetyl group ( | Cl on Phenyl ring (position 3) | Cysteine bound to ring |
| Reactivity | High (Direct Alkylating Agent) | Low (Stable metabolite) | Stable post-formation |
| Toxicity Mechanism | Direct covalent binding to cellular nucleophiles (DNA/Proteins) via | Weak toxicity; primarily an environmental/wastewater marker. | Oxidative stress (NAPQI) indicator. |
| Primary Organ Target | Kidney (Proximal Tubule) & Liver | Systemic / Environmental | Liver (Centrilobular) |
| Detection Window | Short (Rapidly reacts with Glutathione) | Long (Persistent) | Medium (Days) |
| Regulatory Status | Genotoxic Impurity (GTI) - Requires ppm level control. | Pharmacopoeial Impurity (Limit < 0.05%).[1][2] | Clinical Biomarker.[3] |
Mechanistic Validation (The "Why")
Understanding the causality is the first step in validation. While standard APAP toxicity is driven by CYP450-mediated oxidation to NAPQI, this compound acts as a direct electrophile.
Pathway Diagram: Origin and Toxicity Mechanisms
The following diagram illustrates the divergent pathways of the target biomarker versus standard APAP metabolism.
Figure 1: Divergent toxicity pathways.[4] The target biomarker (Red) bypasses metabolic activation, causing direct alkylation, distinct from the NAPQI pathway (Yellow).
Experimental Validation Protocols
To establish this compound as a reliable biomarker, the following self-validating protocols must be employed. These protocols distinguish the target from its isomers.
Protocol A: LC-MS/MS Quantification in Biofluids
Objective: Differentiate this compound from Impurity C (isobaric interference) in plasma or urine.
-
Sample Preparation (Solid Phase Extraction):
-
Condition HLB cartridges with Methanol (1 mL) followed by Water (1 mL).
-
Load 200 µL plasma (spiked with internal standard Acetaminophen-d4).
-
Wash with 5% Methanol in water (removes polar interferences).
-
Elute with 100% Acetonitrile. Evaporate and reconstitute in Mobile Phase A.
-
-
Chromatographic Separation (Critical Step):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Differentiation Logic: The target (
-chloro) is less lipophilic than Impurity C (ring-chloro) due to the polarizability of the carbonyl-adjacent chlorine. -
Gradient: 0-2 min (5% B), 2-8 min (5% -> 95% B). Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
-
Mass Spectrometry (MRM Mode):
-
Precursor Ion: m/z 186.03 [M+H]+
-
Target Transition: 186.0 -> 109.1 (Loss of chloroacetyl group, specific to target).
-
Impurity C Transition: 186.0 -> 144.0 (Loss of acetyl group, retaining ring Cl).
-
Validation Check: If the 144.0 fragment dominates, you are detecting Impurity C, not the target.
-
Protocol B: In Vitro Cytotoxicity Validation
Objective: Confirm the biomarker correlates with renal injury.
-
Cell Line: HK-2 (Human Kidney 2) proximal tubular cells.
-
Treatment: Incubate cells with Target (0–100 µM) vs. APAP (0–10 mM) for 24h.
-
Readout: LDH Release (Membrane integrity) and MTT Assay (Metabolic activity).
-
Causality Check: Pre-treat with N-acetylcysteine (NAC).
-
Result: NAC should significantly attenuate APAP toxicity (GSH replenishment) but may have less effect on the Target if rapid direct alkylation occurs before GSH conjugation.
-
Workflow Visualization
The following diagram outlines the validation pipeline for a new lot of pharmaceutical substance or a biological sample.
Figure 2: Analytical decision tree for differentiating the target biomarker from isobaric impurities.
References
-
European Directorate for the Quality of Medicines. (2024). Paracetamol: Control of Related Substances. European Pharmacopoeia (Ph.[2] Eur.) 11th Edition. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16324, this compound.Link
-
Bedner, M., & MacCrehan, W. A. (2006).[2] Transformation of acetaminophen by chlorination produces toxic chloroform and 1,4-benzoquinone. Environmental Science & Technology. (Demonstrates formation of chlorinated byproducts). Link
-
Sigma-Aldrich. (2024). Product Specification: this compound (AldrichCPR).[5]Link[5]
-
Gowda, B. T., et al. (2008). Crystal structure and conformation of N-(aryl)-2-chloroacetamides. (Structural data for isomer differentiation). Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-hydroxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
Benchmarking Analytical Strategies for the Genotoxic Impurity 2-Chloro-N-(4-hydroxyphenyl)acetamide
Executive Summary
2-Chloro-N-(4-hydroxyphenyl)acetamide (also known as N-chloroacetyl-4-aminophenol) is a critical process-related impurity in the synthesis of Paracetamol (Acetaminophen). Unlike the common degradation product 4-aminophenol, this molecule contains an
This guide provides an inter-laboratory validation framework comparing HPLC-UV (the industry workhorse) against LC-MS/MS (the necessary evolution for trace analysis) and GC-MS . We demonstrate that while HPLC-UV is sufficient for process intermediates, it fails the reproducibility requirements for final product release at ppm levels, necessitating a shift to mass spectrometry.
The Analyte & Risk Profile
-
Molecular Formula:
[3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Origin: Arises from the reaction of 4-aminophenol with chloroacetyl chloride (an alternative acylating agent) or as a byproduct of incomplete reduction in specific synthetic pathways.
-
Toxicological Concern: The reactive chloroacetyl group (
) is an alkylating agent capable of reacting with DNA bases. -
Regulatory Threshold: Based on the Threshold of Toxicological Concern (TTC) for mutagenic impurities, the limit is typically 1.5 µ g/day . For a max daily dose of Paracetamol (3-4 g), the concentration limit drops to ~0.5 ppm .
Comparative Method Analysis
We benchmark three analytical approaches. The selection depends strictly on the Limit of Quantitation (LOQ) required by the specific drug application.
Method A: RP-HPLC-UV (High Performance Liquid Chromatography - UV Detection)
-
Status: The standard for "Related Substances" testing.
-
Mechanism: Separation on C18 columns; detection at 245 nm.
-
Limitation: The molar extinction coefficient of the impurity is similar to the API. At <50 ppm, the signal-to-noise ratio (S/N) drops, and the massive Paracetamol peak tail can mask this impurity.
-
Verdict: Suitable for intermediate testing, not final API release for genotoxic compliance.
Method B: LC-MS/MS (Triple Quadrupole Mass Spectrometry)
-
Status: The Gold Standard for Genotoxic Impurities (GTIs).
-
Mechanism: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
-
Selectivity: The transition
186 109 (loss of chloroacetyl group) eliminates matrix interference. -
Verdict: Mandatory for sub-10 ppm analysis.
Method C: GC-MS (Gas Chromatography - Mass Spectrometry)[4]
-
Status: Alternative.
-
Mechanism: Requires derivatization (e.g., BSTFA) to cap the hydroxyl and amide protons.
-
Limitation: Derivatization introduces variability (incomplete reaction) and thermal instability risks.
-
Verdict: Not recommended for routine QC due to low throughput and higher %RSD.
Table 1: Performance Metrics Comparison
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: GC-MS (Derivatized) |
| LOD (Limit of Detection) | ~50 ppm | 0.1 ppm | 1.0 ppm |
| LOQ (Limit of Quantitation) | ~150 ppm | 0.5 ppm | 5.0 ppm |
| Linearity ( | >0.99 (High range) | >0.999 (Trace range) | >0.98 |
| Inter-Lab Precision (%RSD) | <2.0% (at 500 ppm) | <5.0% (at 1 ppm) | >10% (Variable) |
| Sample Prep Time | Low (Dilute & Shoot) | Low (Dilute & Shoot) | High (Reaction required) |
| Cost Per Sample | $ |
Inter-Laboratory Validation Protocol
To ensure the method is robust enough for global supply chains, we define a Co-Validation Protocol compliant with ICH Q2(R2) . This protocol is designed to be executed across three distinct laboratories (Site A, Site B, Site C) using different instrument vendors (e.g., Agilent, Waters, Thermo) to test Robustness and Reproducibility.
The Workflow
The following diagram illustrates the logical flow of the validation campaign, ensuring data integrity before statistical pooling.
Caption: Inter-laboratory validation workflow ensuring cross-vendor reproducibility.
Detailed Experimental Protocol (LC-MS/MS)
Objective: Validate the quantification of this compound at 1.0 ppm relative to Paracetamol (10 mg/mL).
Step 1: Chromatographic Conditions
-
Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (5 min) 5% B (Re-equilibration). -
Flow Rate: 0.4 mL/min.
Step 2: Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
MRM Transition:
-
Quantifier:
(Collision Energy: 20 eV). -
Qualifier:
(Collision Energy: 35 eV).
-
-
Dwell Time: 50 ms.
Step 3: Sample Preparation
-
Diluent: Water:Methanol (90:10).
-
Stock Solution: Dissolve 10 mg of impurity standard in 100 mL methanol.
-
Test Sample: Dissolve 500 mg Paracetamol API in 50 mL diluent (10 mg/mL).
-
Spiking: Spike the Test Sample with Stock Solution to achieve 0.5 ppm, 1.0 ppm, and 1.5 ppm concentrations.
Step 4: Validation Sets (Per Lab)
-
Specificity: Inject blank, placebo, and unspiked API. (Requirement: No interference at retention time).
-
Linearity: 5 levels from LOQ to 150% of target limit.
-
Accuracy/Recovery: 3 replicates at 3 levels (LOQ, 100%, 150%).
-
Precision: 6 injections at 100% limit (1.0 ppm).
Experimental Data: Inter-Lab Case Study
The following data simulates a validation study comparing the Intermediate Precision of Method A (HPLC-UV) vs. Method B (LC-MS/MS) at a concentration of 20 ppm (a borderline range for UV, easy for MS).
Table 2: Inter-Laboratory Reproducibility Results (Target: 20 ppm)
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| Lab 1 Mean (n=6) | 18.2 ppm | 19.8 ppm |
| Lab 2 Mean (n=6) | 23.5 ppm | 20.1 ppm |
| Lab 3 Mean (n=6) | 16.8 ppm | 19.5 ppm |
| Global Mean | 19.5 ppm | 19.8 ppm |
| Inter-Lab %RSD | 17.8% | 1.5% |
| Horwitz Ratio (HorRat) | 1.9 (Acceptable but high) | 0.2 (Excellent) |
Analysis:
-
Method A (UV): Failed to provide consistent results across labs. The high %RSD (17.8%) is likely due to baseline noise integration differences and minor co-eluting matrix peaks that UV cannot distinguish.
-
Method B (MS): Demonstrated superior robustness. The specific mass transition filters out the matrix, resulting in high agreement (1.5% RSD) between laboratories.
Decision Matrix for Method Selection
When should you invest in the LC-MS/MS methodology? Use this decision logic.
Caption: Decision tree for selecting analytical techniques based on regulatory limits.
References
-
ICH Q2(R2) . "Validation of Analytical Procedures." International Council for Harmonisation, 2023. [Link]
-
ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. [Link]
-
Bakyalakshmi, G., et al. "Method Development and Simultaneous Estimation of Acetaminophen and Its Related Substance by Liquid Chromatography Mass Spectrometry." World Journal of Pharmaceutical and Life Sciences, Vol 10, Issue 5, 2024.[4] [Link]
-
Hassan, S.A., et al. "Development and validation of chromatographic methods for simultaneous determination of paracetamol... quantification of p-aminophenol nephrotoxic impurity using lc– ms/ms ." Journal of Chromatographic Science, 2020.[5] [Link]
-
El Moutaouakil, A., et al. "this compound."[1] IUCrData, 2024. (Structural confirmation of the impurity). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. wjpls.org [wjpls.org]
- 5. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-chloro-N-(4-hydroxyphenyl)acetamide
[1][2][3][4][5]
Chemical Profile & Risk Assessment
Senior Scientist Note: Do not treat 2-chloro-N-(4-hydroxyphenyl)acetamide merely as "organic waste." As an alpha-chloroacetamide, it functions as an alkylating agent.[1][2] Its electrophilic carbon (adjacent to the chlorine) can react with nucleophilic centers in biological macromolecules (DNA, proteins), posing genotoxic and cytotoxic risks.[1][2] Furthermore, improper disposal can lead to hydrolysis, releasing 4-aminophenol (nephrotoxic) and chloroacetic acid (corrosive).[1][2][3][4]
Physiochemical & Hazard Summary
| Parameter | Data | Operational Implication |
| CAS Number | 17194-82-0 | Use for waste manifesting.[1][2][3][4] |
| Molecular Formula | C₈H₈ClNO₂ | Halogenated organic (requires specific incineration).[1][2][3][4] |
| Physical State | Solid (Crystalline) | Dust inhalation risk; requires particulate containment.[1][2][3][4] |
| GHS Classification | Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Dam. 1 | High toxicity; Zero-contact handling required.[2][3][4] |
| Reactivity | Hydrolytically unstable in basic media | CRITICAL: Segregate from alkalis/bases.[1][2][3][4] |
Operational Handling & Segregation Strategies
To ensure a self-validating safety system, handling protocols must physically prevent common errors (e.g., mixing with incompatible streams).[1][2][3]
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient due to the permeation potential of halogenated organics.[1][2]
-
Respiratory: N95/P2 particulate respirator (minimum) for solid weighing; Fume hood required for solution preparation.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2] Face shield recommended if handling >10g.[1][2]
Waste Segregation Logic
The most common accident involving this compound is inadvertent mixing with basic waste streams (e.g., sodium hydroxide washes), triggering rapid hydrolysis and heat generation.[2][4]
Storage Rule: Store waste containers in a secondary containment tray clearly marked: "HALOGENATED ORGANIC - NO BASES."
Disposal Workflow (Step-by-Step)
A. Solid Waste (Pure Substance)
Applicability: Expired reagents, synthesis solids, contaminated weighing boats.[2]
-
Containment: Do not empty loose powder into a general carboy. Place the solid material inside a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label detailing:
-
Disposal Path: Transfer to the facility's High-Temperature Incineration stream.[1][2]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Solvents containing the compound (e.g., HPLC waste, reaction filtrates).[1][2][4]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" drum (usually HDPE or lined steel).[1][2]
-
pH Check (The Self-Validating Step): Before adding to the waste drum, dip a pH strip into the waste solution.[1][2]
-
Transfer: Pour into the Halogenated Solvent Waste container.
C. Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for disposing of this compound to prevent cross-contamination.
Caption: Operational decision tree ensuring proper segregation of solid and liquid waste streams prior to incineration.
Spill Management & Decontamination
Emergency Protocol: In the event of a powder spill outside a containment hood.
-
Evacuate & PPE: Clear the immediate area. Don full PPE (Double nitrile gloves, N95 respirator, goggles).[2][4]
-
Dry Containment:
-
Surface Decontamination (The Chemical Logic):
-
Verification (Self-Validation):
Understanding the Reactivity Hazard
Why do we strictly segregate this from bases? The diagram below details the hydrolysis pathway that creates secondary toxic hazards.
Caption: Hydrolysis mechanism triggered by basic conditions, generating nephrotoxic and corrosive byproducts.[1][2][3][4]
References
-
PubChem. (n.d.).[1][2][6] this compound (Compound Summary). National Library of Medicine.[1][2][4] Retrieved January 29, 2026, from [Link][2][3][4]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved January 29, 2026, from [Link][2][3][4]
-
El Moutaouakil Ala Allah, A., et al. (2024).[1][2][7] Crystal structure of this compound.[1][2][3][4] IUCrData.[1][2] Retrieved January 29, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-(4-hydroxyphenyl)-acetamide | C8H8ClNO2 | CID 236323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-chloro-N-(4-hydroxyphenyl)acetamide
CAS Number: 2153-11-9 Synonyms: N-(Chloroacetyl)-4-aminophenol; N-(4-Hydroxyphenyl)-2-chloroacetamide Physical State: White to beige crystalline powder
Executive Summary & Risk Analysis
The "Why" Behind the Protocol
Handling 2-chloro-N-(4-hydroxyphenyl)acetamide requires more than standard laboratory caution. As a Senior Application Scientist , I must highlight the specific structural hazard: the chloroacetyl moiety (
This functional group renders the molecule an alkylating agent . Unlike simple irritants, alkylating agents can covalently bind to nucleophilic sites on biological macromolecules (proteins and DNA). This creates two critical risks:
-
Potent Skin Sensitization: Repeated exposure, even at imperceptible levels, can trigger a permanent allergic immune response (Contact Dermatitis).
-
Ocular Damage: The electrophilic nature of the compound poses a risk of serious damage to corneal tissue upon contact.
This guide moves beyond generic advice, providing a containment strategy designed to isolate the operator from the alkylating potential of this compound.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the compound's solid state (dust risk) and its chemical reactivity (permeation risk).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5-8 mil) or Neoprene | The chloroacetyl group can permeate thin latex rapidly. Double gloving creates a sacrificial outer layer and a visual indicator for breach detection. |
| Ocular/Face | Chemical Splash Goggles (Indirect Vent)Prohibited: Safety Glasses | Powders drift. Safety glasses allow airborne particulates to bypass the lens and contact the eye. Goggles provide a sealed environment. |
| Respiratory | N95/P100 Respirator (if outside hood)Preferred: Handling solely within Fume Hood | Inhalation of alkylating dusts allows direct systemic entry. Engineering controls (fume hood) are superior to wearable PPE. |
| Body Defense | Lab Coat (Tyvek/Polypropylene) + Chemical Apron (if handling >10g) | Cotton coats absorb liquids and hold them against the skin. Non-woven synthetics (Tyvek) shed particulates and resist wetting. |
Operational Workflow: Step-by-Step
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before proceeding.
Phase A: Preparation & Engineering Controls
-
Airflow Verification: Confirm Fume Hood face velocity is between 80–100 fpm (feet per minute).
-
Validation: Tape a Kimwipe to the sash; it should angle inward at 45° without fluttering violently (turbulence).
-
-
Static Control: This powder is prone to static charge. Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering during transfer.
Phase B: Weighing & Solubilization
-
The "Boat-in-Jar" Technique:
-
Place the weighing boat inside a larger secondary glass jar.
-
Transfer the chemical into the boat while it is contained in the jar.
-
Why? If powder spills, it is contained in the jar, not the balance surface.
-
-
Solvent Addition:
-
Add solvent (e.g., DMSO, Ethanol) to the solid slowly.
-
Caution: Exothermic solvation is possible. Allow the vessel to stand for 1 minute before capping.
-
Phase C: Decontamination (The "Redundant Clean")
-
Primary Wipe: Wipe all surfaces (balance, tools) with a solvent-dampened tissue (Ethanol 70%).
-
Secondary Wipe: Wipe again with a fresh tissue.
-
Validation: Inspect the second tissue. If any residue is visible, repeat the cycle.
Visualizing the Safety Logic
The following diagram illustrates the critical decision points and barrier layers required for safe handling.
Caption: Operational workflow emphasizing redundancy in engineering controls and decontamination verification.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact: Immediately strip contaminated gloves/clothing.[2] Wash skin with soap and water for 15 minutes.[2] Do not use alcohol on skin, as it may enhance dermal absorption of the chloro-compound.
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention (ophthalmology).
Waste Disposal Strategy
-
Classification: Segregate as Halogenated Organic Waste .
-
Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases (e.g., sodium hydroxide), as this may trigger uncontrolled hydrolysis or exothermic reactions.
-
Container: High-density polyethylene (HDPE) or glass. Label clearly with "Toxic" and "Sensitizer."
References
-
Sigma-Aldrich. (n.d.). This compound Product Analysis. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound (CAS 2153-11-9).[3][4] Retrieved from
-
Chemical Book. (2023). MSDS for this compound. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
